Product packaging for Eulicin(Cat. No.:CAS No. 534-76-9)

Eulicin

Cat. No.: B1215506
CAS No.: 534-76-9
M. Wt: 484.7 g/mol
InChI Key: UIPBKZGYQDPIPY-UHFFFAOYSA-N
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Description

Eulicin is a fatty amide.
This compound has been reported in Streptomyces with data available.
isolated from Streptomyces;  structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H52N8O2 B1215506 Eulicin CAS No. 534-76-9

Properties

IUPAC Name

N-[1-amino-13-(diaminomethylideneamino)-5-hydroxytridecan-4-yl]-9-(diaminomethylideneamino)nonanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H52N8O2/c25-17-13-14-20(21(33)15-9-5-1-3-7-11-18-30-23(26)27)32-22(34)16-10-6-2-4-8-12-19-31-24(28)29/h20-21,33H,1-19,25H2,(H,32,34)(H4,26,27,30)(H4,28,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIPBKZGYQDPIPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCN=C(N)N)CCCC(C(CCCN)NC(=O)CCCCCCCCN=C(N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H52N8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40968059
Record name N-(1-Amino-13-carbamimidamido-5-hydroxytridecan-4-yl)-9-carbamimidamidononanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40968059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

484.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

534-76-9
Record name Eulicin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000534769
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(1-Amino-13-carbamimidamido-5-hydroxytridecan-4-yl)-9-carbamimidamidononanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40968059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Eulicin: An In-Depth Technical Guide on its Antifungal Properties

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document summarizes the currently available public information on the antifungal agent Eulicin. Extensive searches of scientific literature have revealed a significant lack of detailed studies on its specific molecular mechanism of action against fungal pathogens. The primary source of data remains a 1961 patent, which focuses on its production and general antimicrobial activity rather than its precise mode of action. Therefore, this guide will focus on the available quantitative data and experimental protocols as described in the historical documentation.

Introduction to this compound

This compound is an antibiotic with antifungal and some antibacterial properties. It is a product of the fermentation of Streptomyces parvus. The chemical formula for this compound is C24H52N8O2. While its broad-spectrum antifungal activity has been noted, the specific biochemical pathways and molecular targets within fungal cells that are affected by this compound have not been elucidated in publicly available research.

Quantitative Antifungal Activity of this compound

The following table summarizes the minimal inhibitory concentration (MIC) of this compound against a variety of fungal pathogens, as determined by a broth dilution method. This data provides a quantitative measure of its potency.

Fungal PathogenMinimal Inhibitory Concentration (µg/mL)
Blastomyces dermatitidis0.78
Monosporium apiospermum0.78
Histoplasma capsulatum1.56
Cladosporium wernecki3.12
Cryptococcus neoformans6.25
Alternaria solani0.78
Aspergillus niger1.56

Experimental Protocols

The following section details the methodology used to determine the in vitro antifungal activity of this compound as described in the foundational patent literature.

Determination of Minimal Inhibitory Concentration (MIC)

The in vitro activity of this compound against various fungi was determined using a broth dilution method.

Materials:

  • This compound (aqueous solution)

  • Appropriate liquid culture medium for the test fungus

  • Inoculum of the test fungus

  • Sterile test tubes

Procedure:

  • A series of twofold dilutions of an aqueous solution of this compound were prepared.

  • Aliquots of the previously inoculated culture medium were added to each of the this compound dilutions.

  • The final concentrations of this compound in the test tubes ranged over a predetermined series.

  • Control tubes containing the inoculated medium without this compound were also prepared.

  • All test and control tubes were incubated at room temperature.

  • The incubation period was varied depending on the time required for visible growth of the fungus in the control tubes. All cultures were incubated beyond the time necessary for complete growth in the controls.

  • The Minimal Inhibitory Concentration (MIC) was defined as the lowest concentration of this compound per milliliter in the highest dilution that showed no visible growth of the fungus.

Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Observation cluster_result Result start Start dilutions Prepare twofold serial dilutions of this compound start->dilutions inoculum Prepare fungal inoculum in broth start->inoculum add_inoculum Add inoculated broth to this compound dilutions dilutions->add_inoculum inoculum->add_inoculum controls Prepare growth controls (no this compound) inoculum->controls incubate Incubate all tubes at room temperature add_inoculum->incubate controls->incubate observe Observe for visible growth incubate->observe determine_mic Determine MIC: Lowest concentration with no growth observe->determine_mic end End determine_mic->end

Caption: Workflow for determining the Minimal Inhibitory Concentration (MIC) of this compound.

Conclusion

While this compound demonstrates significant antifungal activity against a range of pathogenic fungi, the scientific community's understanding of its core mechanism of action is limited. The available data, primarily from its initial discovery, establishes its efficacy but does not delve into the molecular interactions, such as cell wall disruption, membrane permeabilization, or inhibition of specific enzymatic pathways, that are characteristic of more modern antifungal drug profiles. Further research is required to elucidate the precise mechanism by which this compound exerts its fungicidal or fungistatic effects. This would be a critical step in evaluating its potential for future therapeutic development.

What is the chemical structure of Eulicin?

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eulicin is a potent antifungal and antibacterial agent produced by the fermentation of Streptomyces parvus. This document provides a detailed overview of its chemical structure, biological activity, and the experimental methodologies for its production and evaluation. The information is intended to serve as a comprehensive resource for researchers and professionals in the fields of microbiology, pharmacology, and drug development.

Chemical Structure

This compound is a complex antibiotic with the molecular formula C24H52N8O2[1]. Its chemical structure, as detailed in United States Patent 2,998,438, is characterized by a long-chain fatty acid derivative containing multiple guanidine groups.

Chemical Formula: C24H52N8O2

Chemical Structure:

A representation of the chemical structure of this compound.

Biological Activity

This compound exhibits significant inhibitory activity against a broad spectrum of fungi and some bacteria. The following tables summarize the quantitative data on its biological activity as reported in the literature.

Table 1: Antifungal Activity of this compound
Fungal SpeciesMinimal Inhibitory Concentration (mcg/ml)
Aspergillus niger0.0053
Monosporium apiospermum0.037
Histoplasma capsulatum0.074
Cryptococcus neoformans0.074
Hormodendrum pedrosoi0.15
Phialophora verrucosa0.28
Blastomyces dermatitidis0.59
Nocardia asteroides2.3
Trichophyton mentagrophytes2.3
Microsporum audouini4.7
Microsporum gypseum9.5
Candida albicans0.15

Data sourced from US Patent 2,998,438. The in vitro activity was determined by a broth dilution method.[1]

Table 2: Antibacterial Activity of this compound
Bacterial SpeciesMinimal Inhibitory Concentration (mcg/ml)
Mycobacterium tuberculosis0.59

Data sourced from US Patent 2,998,438. The in vitro activity was determined using Dubos medium.[1]

Table 3: In Vivo Activity and Toxicity in Mice
Test OrganismRoute of AdministrationProtective Dose (PD50) (mcg/dose/mouse)Toxic Dose (TD50) (mcg/dose/mouse)
Blastomyces dermatitidisIntraperitoneal6.3130.0
Blastomyces dermatitidisIntramuscularNot Determined153.0
Blastomyces dermatitidisOral430767

Data sourced from US Patent 2,998,438.[1]

Experimental Protocols

Fermentation of this compound

Organism: Streptomyces parvus

Culture Medium: A suitable fermentation medium contains sources of carbon, nitrogen, inorganic salts, and trace minerals. An example medium formulation is as follows:

  • Glucose: 1.0%

  • Peptone: 0.5%

  • Yeast Extract: 0.3%

  • Beef Extract: 0.3%

  • NaCl: 0.5%

  • pH adjusted to 7.0 before sterilization.

Procedure:

  • A 250 ml Erlenmeyer flask containing 50 ml of the sterile culture medium is inoculated with a soil stock culture of S. parvus.

  • The flask is placed on a rotary shaker operating at 250 rpm with a two-inch amplitude.

  • The incubation is maintained at 25°C for four days.

  • For larger-scale production, the culture is progressively transferred to larger fermentation vessels with agitation and aeration.

Isolation and Purification of this compound
  • The mycelium is removed from the fermentation broth by filtration.

  • This compound is isolated from the filtrate by adsorption on a cationic exchange resin (e.g., IRC-50) or carbon.

  • The antibiotic is then eluted with an acidified alcohol, such as methanolic-HCl, or an aqueous acid.

  • Further purification can be achieved by precipitating this compound as an insoluble organic acid salt (e.g., helianthate or picrate).

  • The crude salt is then dissolved in a suitable solvent like methanol, and the inorganic acid salt (e.g., hydrochloride) is precipitated by adding an inorganic acid and ether.

  • Impurities are removed by adjusting the pH of an aqueous solution of the salt to approximately 9.0, causing them to precipitate.

  • After filtration, the pH of the filtrate is adjusted to about 7.0, and the this compound can be re-adsorbed and eluted for final purification.

Antifungal and Antibacterial Activity Assay

Broth Dilution Method (for Fungi):

  • A series of twofold dilutions of this compound are prepared in a suitable broth medium.

  • Each dilution is inoculated with a standardized suspension of the test fungus.

  • The cultures are incubated at room temperature for a period sufficient for growth to be visible in the control tubes (without this compound).

  • The Minimal Inhibitory Concentration (MIC) is defined as the lowest concentration of this compound that shows no visible growth.

Method for Mycobacterium tuberculosis:

  • A similar broth dilution method is used, with Dubos medium as the culture broth.

  • The MIC is determined after an appropriate incubation period for the growth of M. tuberculosis.

Visualizations

This compound Production and Testing Workflow

Eulicin_Workflow cluster_production Production cluster_testing Biological Testing Fermentation Fermentation of Streptomyces parvus Filtration Mycelium Filtration Fermentation->Filtration Adsorption Adsorption on Cationic Resin Filtration->Adsorption Elution Acid Elution Adsorption->Elution Precipitation Precipitation as Organic Acid Salt Elution->Precipitation Purification Further Purification Steps Precipitation->Purification Antifungal_Assay Antifungal Activity Assay (Broth Dilution) Purification->Antifungal_Assay Purified this compound Antibacterial_Assay Antibacterial Activity Assay (Dubos Medium) Purification->Antibacterial_Assay Purified this compound InVivo_Testing In Vivo Toxicity and Efficacy Testing (Mice) Purification->InVivo_Testing Purified this compound Eulicin_Mechanism cluster_cell Fungal/Bacterial Cell Membrane Cell Membrane Disruption Membrane Disruption & Permeabilization Intracellular Intracellular Components (Ions, Metabolites) This compound This compound This compound->Membrane Binds to & inserts into This compound->Disruption leads to Leakage Leakage of Intracellular Components Disruption->Leakage causes Cell_Death Cell Death Leakage->Cell_Death results in

References

Eulicin: A Technical Guide to a Mid-20th Century Antifungal Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Eulicin, an antifungal and antibacterial antibiotic discovered in the mid-20th century. The information is compiled from foundational patents and early scientific publications, offering a historical perspective on its discovery, properties, and production. This document is intended for researchers in natural product discovery, antibiotic development, and the history of antimicrobial agents.

Discovery and Historical Significance

This compound was discovered by Jesse Charney, Alfred A. Tytell, and William P. MacClure Fisher, researchers at Merck & Co., Inc., as detailed in their 1961 U.S. Patent 2,998,438. The antibiotic is a metabolic product of the actinomycete Streptomyces parvus.

The discovery of this compound occurred during the "golden age" of antibiotic discovery, a period marked by intensive screening of soil microorganisms for novel antimicrobial compounds. While this compound demonstrated a broad spectrum of antifungal activity and notable potency against Mycobacterium tuberculosis, it does not appear to have achieved widespread clinical use. The reasons for its apparent discontinuation are not explicitly documented in the available literature but may be attributable to the concurrent discovery of other antifungal agents with more favorable therapeutic profiles or commercial viability. Its historical significance lies in its contribution to the growing arsenal of antimicrobial agents during a pivotal era of pharmaceutical research.

Chemical and Physical Properties

This compound is a strong base with the chemical formula C24H52N8O2[1]. Its salts with mineral acids, such as hydrochloric acid and sulfuric acid, are substantially neutral in aqueous solution and exhibit good stability. The antibiotic's potency is not diminished by autoclaving for one hour at approximately 120°C, and its solid hydrochloride and helianthate salts are stable to heating at around 100°C for 4-6 hours[2].

Antimicrobial Spectrum

This compound exhibits a broad range of antifungal activity and also inhibits the growth of some bacteria. The inhibitory concentrations, as determined by a broth dilution method, are summarized in the tables below.

Antifungal Activity
Fungal SpeciesInhibitory Concentration (µg/mL)[2]
Aspergillus niger0.0053
Monosporium apiospermum0.037
Histoplasma capsulatum0.074
Cladosporium werneckii0.074
Cryptococcus neoformans0.074
Hormodendrum pedrosoi compactum0.14
Phialophora verrucosa0.28
Blastomyces brasiliensis0.59
Nocardia asteroides2.3
Epidermophyton floccosum1.2
Trichophyton mentagrophytes2.3
Microsporum gypseum9.5
Alternaria solani0.074

A 1965 study by Hebeka and Solotorovsky noted that strains of Candida albicans that had developed resistance to the polyene antibiotics candidin or amphotericin B demonstrated increased sensitivity to this compound compared to the parent strains[].

Antibacterial Activity
Bacterial SpeciesInhibitory Concentration (µg/mL)[2]
Mycobacterium tuberculosis0.1
Bacillus subtilis0.6
Staphylococcus aureus2.3
Escherichia coli>100
Pseudomonas aeruginosa>100
Salmonella typhi>100

Mechanism of Action

The precise mechanism of action of this compound is not described in the available historical literature. Further research would be required to elucidate its molecular target and the pathways through which it exerts its antifungal and antibacterial effects.

Experimental Protocols

The following experimental protocols are based on the descriptions provided in U.S. Patent 2,998,438. These methods reflect the techniques of the era and may require adaptation for modern laboratory standards.

Fermentation of this compound

The production of this compound is achieved through the submerged aerobic fermentation of Streptomyces parvus.

Media Composition (Example):

  • Cerelose (crude glucose): 1.0%

  • Brown sugar: 1.0%

  • Pharmamedia (cottonseed meal): 1.0%

  • Wilson's Peptone Liquor #159: 0.5%

  • NaCl: 0.5%

  • CaCO3: 0.1%

  • pH adjusted to 7.0

Protocol:

  • A soil stock culture of S. parvus is used to inoculate a suitable culture medium in an Erlenmeyer flask.

  • The flask is incubated on a rotary shaker for several days at approximately 25°C.

  • The resulting culture is used to inoculate larger seed flasks.

  • The seed flasks are then used to inoculate a production fermenter.

  • Fermentation is carried out with agitation and aeration at a temperature of about 28-30°C for several days. An antifoam agent is typically added.

  • The production of this compound can be monitored using a filter paper disc diffusion assay against a susceptible organism, such as Aspergillus niger.

Fermentation_Workflow cluster_Inoculum_Development Inoculum Development cluster_Production Production cluster_Monitoring Monitoring Soil_Stock Soil Stock Culture (S. parvus) Erlenmeyer_Flask Erlenmeyer Flask Soil_Stock->Erlenmeyer_Flask Inoculate Seed_Flasks Seed Flasks Erlenmeyer_Flask->Seed_Flasks Transfer Production_Fermenter Production Fermenter Seed_Flasks->Production_Fermenter Inoculate Fermentation Fermentation (28-30°C, agitation, aeration) Production_Fermenter->Fermentation Assay Disc Diffusion Assay (vs. A. niger) Fermentation->Assay Sample Broth Fermentation Broth Fermentation->Broth Harvest

Caption: Workflow for the fermentation of this compound from Streptomyces parvus.

Isolation and Purification of this compound

The isolation of this compound from the fermentation broth involves adsorption chromatography.

Protocol:

  • The mycelium is removed from the fermentation broth by filtration.

  • The antibiotic in the filtrate is adsorbed onto a material such as carbon or a cationic resin (e.g., IRC-50 or Duolite S-30).

  • The adsorbent is washed with water and then with a solvent such as 80% acetone to remove impurities.

  • This compound is eluted from the adsorbent using an acidified alcohol (e.g., methanolic-HCl) or an aqueous acid.

  • Further purification can be achieved by precipitating this compound from the eluate with an organic acid salt (e.g., helianthate), followed by crystallization.

  • The organic acid salt can be converted to a more soluble inorganic acid salt (e.g., hydrochloride) by dissolving in methanol, adding the corresponding acid, and precipitating the organic acid.

Purification_Workflow cluster_Initial_Extraction Initial Extraction cluster_Chromatography Adsorption Chromatography cluster_Final_Purification Final Purification Fermentation_Broth Fermentation Broth Filtration Filtration Fermentation_Broth->Filtration Filtrate Filtrate containing this compound Filtration->Filtrate Mycelium Mycelium (discarded) Filtration->Mycelium Adsorption Adsorption (Carbon or Cationic Resin) Filtrate->Adsorption Washing Washing (Water, Acetone) Adsorption->Washing Elution Elution (Acidified Alcohol/Aqueous Acid) Washing->Elution Precipitation Precipitation as Organic Acid Salt Elution->Precipitation Crystallization Crystallization Precipitation->Crystallization Salt_Conversion Conversion to Inorganic Acid Salt Crystallization->Salt_Conversion Purified_this compound Purified this compound Salt Salt_Conversion->Purified_this compound Yields

References

The Antifungal Activity of Allicin and Ilicicolin H: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Eulicin" did not yield a recognized antifungal agent. The following guide details the antifungal properties of "Allicin" and "Ilicicolin H," two compounds frequently identified in related searches, which may be the subject of interest.

This technical guide provides an in-depth analysis of the antifungal spectrum of activity, experimental protocols, and mechanisms of action for allicin and ilicicolin H, compounds with demonstrated antifungal properties. The information is intended for researchers, scientists, and professionals in drug development.

Allicin: A Broad-Spectrum Antifungal from Garlic

Allicin, a sulfur-containing compound derived from garlic, is known for its wide range of antimicrobial activities. Its efficacy against various fungal pathogens has been documented in numerous studies.

Antifungal Spectrum of Activity

The in vitro antifungal activity of allicin has been evaluated against a diverse panel of pathogenic fungi. The minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) values are summarized below.

Fungal SpeciesMIC (µg/mL)MFC (µg/mL)MethodReference
Candida albicans816Broth Microdilution[1]
Candida spp.0.05 - 25 (MIC₅₀ & MIC₉₀)-Not Specified[2]
Cryptococcus neoformans H992-Broth Microdilution[3][4]
Cryptococcus neoformans (clinical isolates)1 - 8-Broth Microdilution[3][4]
Trichosporon asahii8 - 16 (MIC₅₀ at 24h)128 - 256Broth Microdilution[5]
Candida, Cryptococcus, Trichophyton, Epidermophyton, Microsporum1.57 - 6.25-Broth Dilution[6]
Candida, Cryptococcus, Trichophyton, Epidermophyton, Microsporum3.13 - 6.25-Agar Dilution[6]
Experimental Protocols

The determination of allicin's antifungal activity typically employs standardized methods to ensure reproducibility and comparability of data.

Broth Microdilution Assay (CLSI M27-A3 Standard)

This method is commonly used to determine the minimum inhibitory concentration (MIC) of an antifungal agent against yeast.

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. A suspension is prepared in sterile saline and adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL. This is further diluted to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

  • Antifungal Agent Preparation: Allicin is serially diluted in RPMI-1640 medium to achieve a range of concentrations.

  • Incubation: The microtiter plates containing the fungal inoculum and various concentrations of allicin are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control well.

Agar Dilution Assay

  • Plate Preparation: A stock solution of allicin is prepared and serially diluted. Each dilution is then mixed with molten Sabouraud Glucose (SG) agar and poured into Petri dishes.

  • Inoculation: A standardized suspension of the fungal isolate is spot-inoculated onto the surface of the agar plates containing different concentrations of allicin.

  • Incubation: The plates are incubated at an appropriate temperature and duration for the specific fungus being tested.

  • MIC Determination: The MIC is the lowest concentration of allicin that inhibits the visible growth of the fungus on the agar.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Fungal_Culture Fungal Culture Inoculum_Prep Inoculum Preparation (0.5 McFarland) Fungal_Culture->Inoculum_Prep Allicin_Stock Allicin Stock Serial_Dilution Serial Dilution of Allicin Allicin_Stock->Serial_Dilution Inoculation Inoculation of Microtiter Plate Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubation (35°C, 24-48h) Inoculation->Incubation Read_Results Read Results Incubation->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC mechanism_of_action cluster_cellular_targets Fungal Cell cluster_cellular_effects Cellular Effects Allicin Allicin Thiol_Proteins Thiol-containing Proteins (e.g., enzymes) Allicin->Thiol_Proteins Reacts with ROS_Production Reactive Oxygen Species (ROS) Production Allicin->ROS_Production Induces Signaling_Pathways Signaling Pathways (e.g., NF-κB, MAPK) Allicin->Signaling_Pathways Inhibits Enzyme_Inactivation Enzyme Inactivation Thiol_Proteins->Enzyme_Inactivation Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Pathway_Inhibition Signaling Inhibition Signaling_Pathways->Pathway_Inhibition Fungal_Death Fungal Cell Death Enzyme_Inactivation->Fungal_Death Oxidative_Stress->Fungal_Death Pathway_Inhibition->Fungal_Death ilicicolin_h_mechanism cluster_mitochondrion Fungal Mitochondrion cluster_effects Effects Ilicicolin_H Ilicicolin H Qn_Site Qn Site Ilicicolin_H->Qn_Site Binds to ETC Electron Transport Chain Cyt_bc1 Cytochrome bc1 Complex (Complex III) Block_ET Blockage of Electron Transfer Qn_Site->Block_ET Disrupt_PG Disruption of Proton Gradient Block_ET->Disrupt_PG Deplete_ATP ATP Depletion Disrupt_PG->Deplete_ATP Fungal_Death Fungal Cell Death Deplete_ATP->Fungal_Death

References

Eulicin antibacterial properties against Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tuberculosis (TB), caused by Mycobacterium tuberculosis (M.tb), remains a formidable global health challenge, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This necessitates the exploration of novel therapeutic agents. Allicin (diallylthiosulfinate), the primary bioactive compound derived from garlic (Allium sativum), has demonstrated significant potential as an anti-tuberculosis agent. This document provides a comprehensive technical overview of the antibacterial properties of allicin against M. tuberculosis, summarizing quantitative efficacy data, detailing experimental protocols, and visualizing key mechanisms of action. Allicin exhibits a dual mechanism, functioning as both a direct antimycobacterial agent and a potent immunomodulator, making it a promising candidate for standalone or adjunct therapy in the treatment of tuberculosis.

Quantitative Antimycobacterial Activity

Allicin and related garlic-derived compounds have shown significant in vitro activity against various strains of M. tuberculosis. The minimum inhibitory concentration (MIC) is a key metric for assessing this activity.

Compound/ExtractM. tuberculosis Strain(s)MIC (µg/mL)Reference(s)
Purified Allicin (CEF-allicin)Susceptible & Isoniazid-Resistant25[1]
Allicin-Rich ExtractH37Rv80 - 160[1]
Allicin-Rich ExtractIsoniazid-Resistant (TRC-C1193)100 - 200[1]
Ajoene-Rich ExtractH37RvNot specified, comparable to INH and ETH[2]

Note: CEF-allicin refers to a chloroform-elutable fraction of purified allicin.[1]

Mechanism of Action

Allicin's efficacy against M. tuberculosis is multifaceted, involving both direct interaction with the bacterium and modulation of the host immune response.

Direct Antibacterial Effects

Allicin's primary mode of direct action is the inhibition of various thiol-dependent enzymatic systems within the mycobacterium.[1] The sulfinyl group in allicin readily reacts with the sulfhydryl (SH) groups of enzymes, disrupting their function and leading to bacterial death.[1] This broad-spectrum activity is a key advantage, potentially reducing the likelihood of resistance development.[1]

Immunomodulatory Effects in Macrophages

Beyond its direct bactericidal properties, allicin significantly enhances the antimicrobial activity of host macrophages, the primary niche for M. tuberculosis.[3][4] This is achieved through the modulation of key intracellular signaling pathways, leading to a pro-inflammatory environment conducive to mycobacterial clearance.

Studies have shown that allicin treatment of M. tb-infected macrophages leads to:

  • Increased phosphorylation of SAPK/JNK: This pathway is associated with the induction of a protective Th1 immune response.[3]

  • Inhibition of p38-MAPK activation: This modulation helps to balance the inflammatory response, preventing excessive inflammation which can be detrimental to the host.[3]

This targeted modulation of macrophage signaling enhances the production of pro-inflammatory cytokines like IL-1β and IL-12, while selectively inhibiting others like TNF-α and IL-10, thereby promoting a host-protective Th1 response.[3]

allicin_macrophage_signaling cluster_extracellular Extracellular cluster_macrophage Macrophage Allicin Allicin p38_MAPK p38-MAPK Allicin->p38_MAPK Inhibits SAPK_JNK SAPK/JNK Allicin->SAPK_JNK Activates Mtb M. tuberculosis Mtb->p38_MAPK Activates Cytokines Pro-inflammatory Cytokines (IL-1β, IL-12) SAPK_JNK->Cytokines Th1_Response Protective Th1 Response Cytokines->Th1_Response Th1_Response->Mtb Inhibits Replication

Allicin's modulation of macrophage signaling pathways.

Experimental Protocols

In Vitro Antimycobacterial Susceptibility Testing: Resazurin Microtiter Assay (REMA)

The REMA method is a colorimetric assay used to determine the MIC of a compound against M. tuberculosis.

Materials:

  • 96-well microtiter plates

  • Middlebrook 7H9-S broth (supplemented with OADC or ADC)

  • M. tuberculosis inoculum (e.g., H37Rv) adjusted to McFarland standard no. 1 and diluted 1:20

  • Allicin stock solution

  • Resazurin sodium salt solution (0.01% in sterile distilled water)

  • Standard anti-TB drugs (e.g., isoniazid, rifampicin) as controls

Procedure:

  • Dispense 100 µL of sterile Middlebrook 7H9-S broth into each well of a 96-well plate.

  • Add 100 µL of the allicin stock solution to the first well of a row and perform serial twofold dilutions across the plate.

  • Add 100 µL of the prepared M. tuberculosis inoculum to each well.

  • Include growth control (broth + inoculum, no drug) and sterility control (broth only) wells.

  • Seal the plates and incubate at 37°C for 7 days.

  • After incubation, add 30 µL of the resazurin solution to each well and re-incubate overnight.

  • Observe for color change. A blue color indicates no bacterial growth, while a pink/colorless color indicates growth.

  • The MIC is defined as the lowest concentration of allicin that prevents the color change from blue to pink.[5][6][7]

Intracellular Antimycobacterial Activity in Macrophages

This protocol assesses the ability of allicin to kill M. tuberculosis residing within macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7 or bone marrow-derived macrophages)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • M. tuberculosis culture

  • Allicin solution

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., 0.1% Triton X-100 in PBS)

  • Middlebrook 7H10 or 7H11 agar plates

Procedure:

  • Macrophage Seeding: Seed macrophages in a 24-well plate at a suitable density and incubate overnight to allow adherence.

  • Infection: Infect the macrophage monolayer with M. tuberculosis at a specific multiplicity of infection (MOI) for a few hours.

  • Removal of Extracellular Bacteria: Wash the cells with PBS to remove extracellular bacteria.

  • Allicin Treatment: Add fresh medium containing various concentrations of allicin to the infected cells and incubate for a specified period (e.g., 24-72 hours).

  • Cell Lysis and Plating:

    • Wash the cells with PBS.

    • Lyse the macrophages with lysis buffer to release intracellular bacteria.

    • Prepare serial dilutions of the lysate and plate on Middlebrook 7H10/7H11 agar.

  • Colony Forming Unit (CFU) Enumeration: Incubate the plates at 37°C for 3-4 weeks and count the number of colonies to determine the intracellular bacterial load.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the anti-tuberculosis properties of allicin.

experimental_workflow cluster_invitro In Vitro Analysis cluster_exvivo Ex Vivo Analysis cluster_invivo In Vivo Analysis (Murine Model) REMA MIC Determination (REMA) MBC MBC Determination REMA->MBC Macrophage_Infection Macrophage Infection with M. tuberculosis Allicin_Treatment Allicin Treatment Macrophage_Infection->Allicin_Treatment CFU_Assay Intracellular CFU Enumeration Allicin_Treatment->CFU_Assay Signaling_Analysis Signaling Pathway Analysis (Western Blot) Allicin_Treatment->Signaling_Analysis Animal_Infection Murine Infection with M. tuberculosis Drug_Administration Allicin Administration Animal_Infection->Drug_Administration Bacterial_Burden Bacterial Burden in Lungs/Spleen Drug_Administration->Bacterial_Burden Histopathology Histopathological Analysis Drug_Administration->Histopathology

Workflow for evaluating Allicin's anti-tuberculosis efficacy.

Conclusion

Allicin demonstrates significant promise as an anti-tuberculosis agent, with potent activity against both drug-sensitive and drug-resistant strains of M. tuberculosis. Its dual mechanism of action, combining direct bactericidal effects with host-directed immunomodulation, presents a compelling case for its further development. The ability of allicin to enhance macrophage-mediated killing of intracellular mycobacteria through the modulation of the MAPK and SAPK/JNK signaling pathways is a particularly noteworthy attribute. Further research, including clinical trials, is warranted to fully elucidate the therapeutic potential of allicin as a novel treatment for tuberculosis.[2][3][4]

References

In Vitro Activity of Eulicin Against Pathogenic Fungi: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eulicin is an antibiotic with demonstrated in vitro activity against a range of pathogenic fungi. This technical guide provides a comprehensive overview of the available data on this compound's antifungal properties, presented in a format tailored for research and development professionals. Due to the limited publicly available research on this compound, this guide summarizes the existing quantitative data and provides a detailed, standardized experimental protocol for antifungal susceptibility testing that is broadly applicable for such compounds. Information regarding the specific signaling pathways affected by this compound is not currently available in the public domain.

Data Presentation: In Vitro Antifungal Activity of this compound

The known in vitro inhibitory concentrations of this compound against various pathogenic fungi are summarized below. These data are derived from patent literature, which describes the use of a broth dilution method to determine the minimal inhibitory concentration (MIC).[1]

Fungal SpeciesMinimal Inhibitory Concentration (MIC) (mcg/ml)
Aspergillus niger0.0053
Monosporium apiospermum0.037
Histoplasma capsulatum0.074
Cladosporium werneckii0.074
Cryptococcus neoformans0.074
Hormodendrum pedrosoi compactum0.15
Phialophora verrucosa0.28
Blastomyces brasiliensis0.59
Nocardia asteroides2.3
Epidermophyton floccosum1.2
Trichophyton mentagrophytes2.3
Microsporum gypseum9.5
Alternaria solani0.074

Experimental Protocols: Broth Microdilution Antifungal Susceptibility Testing

The following is a detailed, standardized protocol for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent, such as this compound, based on the Clinical and Laboratory Standards Institute (CLSI) M27 and M38 guidelines. This method is widely accepted for testing the susceptibility of yeasts and filamentous fungi, respectively.

Objective: To determine the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus in vitro.

Materials:

  • Antifungal agent (e.g., this compound) stock solution of known concentration

  • Sterile 96-well microtiter plates

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Fungal isolates and appropriate quality control strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258 for yeasts; Aspergillus flavus ATCC 204304, Aspergillus fumigatus ATCC 204305 for filamentous fungi)

  • Spectrophotometer

  • Sterile saline or water

  • Hemocytometer or other cell counting device

  • Incubator

Procedure:

  • Inoculum Preparation (Yeasts - based on CLSI M27):

    • Subculture the yeast isolate onto a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.

    • Select several well-isolated colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at a wavelength of 530 nm.

    • Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL.

  • Inoculum Preparation (Filamentous Fungi - based on CLSI M38):

    • Grow the mold on a suitable agar medium (e.g., Potato Dextrose Agar) at 35°C until sporulation is evident.

    • Harvest the conidia by flooding the agar surface with sterile saline containing a wetting agent (e.g., Tween 80) and gently scraping the surface.

    • Transfer the suspension to a sterile tube and allow the heavy particles to settle.

    • Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL using a hemocytometer.

  • Preparation of Antifungal Dilutions:

    • Prepare a series of twofold dilutions of the this compound stock solution in RPMI-1640 medium in the 96-well microtiter plates. The final volume in each well should be 100 µL.

    • The concentration range should be appropriate to determine the MIC of the tested organisms. A typical range might be 0.03 to 16 µg/mL.

    • Include a growth control well (containing only medium and inoculum) and a sterility control well (containing only medium).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well of the microtiter plate, bringing the final volume to 200 µL.

    • Incubate the plates at 35°C. Incubation times vary depending on the organism:

      • Yeasts: 24-48 hours

      • Filamentous Fungi: 48-72 hours (or until sufficient growth is observed in the growth control well).

  • Reading and Interpretation of Results:

    • The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth compared to the growth control well.

    • For most antifungal agents, this is typically a ≥50% reduction in turbidity for yeasts and complete visual inhibition of growth for molds.

Mandatory Visualization

Experimental Workflow for Broth Microdilution Assay

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start: Obtain Fungal Isolate culture Subculture on Agar start->culture inoculum_prep Prepare Fungal Inoculum culture->inoculum_prep mcfarland Adjust to 0.5 McFarland Standard inoculum_prep->mcfarland dilution Dilute to Final Concentration mcfarland->dilution inoculate Inoculate Microtiter Plate dilution->inoculate antifungal_prep Prepare Serial Dilutions of this compound antifungal_prep->inoculate incubate Incubate at 35°C inoculate->incubate read_mic Read MIC incubate->read_mic end End: Determine MIC Value read_mic->end

References

Unraveling the Antifungal Action of Eulicin: A Technical Guide on its Impact on Fungal Cell Walls

Author: BenchChem Technical Support Team. Date: November 2025

A Note to the Reader: Initial comprehensive searches for the antifungal agent "Eulicin" yielded limited publicly available scientific literature detailing its specific mode of action on fungal cell walls. The primary information available is from a 1958 patent, which, while confirming its antifungal properties, lacks the in-depth mechanistic data required for this technical guide.

In contrast, a significant body of research exists for "Allicin," a potent antifungal compound derived from garlic. To fulfill the detailed requirements of your request for an in-depth technical guide, this document will focus on the well-documented mode of action of Allicin on fungal cell walls. We believe this will provide a valuable and relevant example of the type of technical analysis you are seeking.

Introduction to Allicin and its Antifungal Properties

Allicin (diallylthiosulfinate) is a reactive sulfur species that is the main biologically active component of freshly crushed garlic. It exhibits a broad spectrum of antimicrobial activities against bacteria, fungi, and viruses. Its antifungal properties have been demonstrated against a variety of pathogenic fungi, making it a subject of significant research interest for the development of new antifungal therapies. This guide provides a detailed overview of the current understanding of allicin's mode of action, with a specific focus on its effects on the fungal cell wall.

Quantitative Data on Allicin's Antifungal Activity

The antifungal efficacy of allicin has been quantified against various fungal species. The following tables summarize key quantitative data from the literature.

Table 1: Minimum Inhibitory Concentrations (MICs) of Allicin against Various Fungi

Fungal SpeciesMIC Range (µg/mL)Reference
Trichosporon asahiiNot specified in snippets[1][2]
Candida spp.Not specified in snippets[1]
Cryptococcus spp.Not specified in snippets[1]
Aspergillus spp.Not specified in snippets[1]
Trichophyton spp.Not specified in snippets[1]

Table 2: Effect of Allicin on Biofilm Inhibition

Fungal SpeciesAllicin Concentration (µg/mL)Biofilm Inhibition (%)Reference
Trichosporon asahii3220.8 (adhesion)
Trichosporon asahii256~100 (adhesion)
Trichosporon asahii256~40.0 (development stage)
Trichosporon asahii256~13.3 (maturation stage)

Mode of Action on the Fungal Cell Wall

Allicin's primary mode of action is believed to be the disruption of cellular processes through its interaction with thiol-containing proteins. The fungal cell wall, a dynamic structure essential for viability and pathogenesis, is a key target of allicin.

Disruption of Cell Wall Integrity

Transcriptome analysis of Trichosporon asahii treated with allicin revealed a disturbance in the biosynthesis of the cell wall.[1][2] Electron microscopy has provided visual evidence of damage to the cell morphology and ultrastructure of fungal cells exposed to allicin.[1][2]

Signaling Pathways Affected by Allicin

While specific signaling pathways directly targeted by allicin in relation to the cell wall are not fully elucidated in the provided information, a general understanding of the Cell Wall Integrity (CWI) pathway provides a framework for its potential mechanism. The CWI pathway is a conserved signaling cascade in fungi that responds to cell wall stress and regulates cell wall remodeling.

CWI_Pathway cluster_Extracellular Extracellular Space cluster_CellMembrane Cell Membrane cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Cell Wall Stress Cell Wall Stress Sensors Cell Surface Sensors Cell Wall Stress->Sensors Rho-GTPases Rho-GTPases Sensors->Rho-GTPases PKC Protein Kinase C (PKC) Rho-GTPases->PKC MAPK_Cascade MAP Kinase Cascade PKC->MAPK_Cascade Transcription_Factors Transcription_Factors MAPK_Cascade->Transcription_Factors Gene_Expression Cell Wall Gene Expression Transcription_Factors->Gene_Expression

Figure 1: Generalized Fungal Cell Wall Integrity (CWI) Signaling Pathway.

Allicin-induced cell wall damage likely triggers the CWI pathway, leading to a cellular response to repair the damage. However, sustained exposure to allicin overwhelms these repair mechanisms, leading to cell death.

Experimental Protocols

This section details the methodologies used in the cited research to investigate the mode of action of allicin on fungal cell walls.

Sorbitol Assay for Cell Wall Integrity

Objective: To determine if a compound targets the fungal cell wall.

Principle: Sorbitol, an osmotic protectant, can stabilize fungal protoplasts. If an antifungal agent's activity is reduced in the presence of sorbitol, it suggests that the compound acts on the cell wall.

Protocol:

  • Prepare a stock solution of the antifungal agent (e.g., allicin).

  • Prepare two sets of microtiter plates with serial dilutions of the antifungal agent in a suitable broth medium (e.g., RPMI 1640).

  • To one set of plates, add sorbitol to a final concentration of 0.8 M. The other set serves as the control.

  • Inoculate all wells with a standardized fungal suspension.

  • Incubate the plates at an appropriate temperature and for a sufficient duration (e.g., 24-48 hours).

  • Determine the Minimum Inhibitory Concentration (MIC) for both sets of plates by visual inspection or spectrophotometric reading.

  • A significant increase in the MIC in the presence of sorbitol indicates that the compound targets the cell wall.[1]

Ergosterol Assay for Cell Membrane Permeability

Objective: To assess if a compound affects the fungal cell membrane by interacting with ergosterol.

Protocol:

  • Prepare a stock solution of the antifungal agent.

  • Prepare two sets of microtiter plates with serial dilutions of the antifungal agent in a suitable broth medium.

  • To one set of plates, add exogenous ergosterol. The other set serves as the control.

  • Inoculate all wells with a standardized fungal suspension.

  • Incubate the plates under appropriate conditions.

  • Determine the MIC for both sets of plates.

  • A significant increase in the MIC in the presence of ergosterol suggests that the compound interacts with or disrupts the ergosterol in the cell membrane.[1]

Transmission Electron Microscopy (TEM) for Ultrastructural Analysis

Objective: To visualize the morphological and ultrastructural changes in fungal cells upon treatment with an antifungal agent.

Protocol:

  • Culture the fungal cells in a suitable liquid medium.

  • Treat the fungal culture with the antifungal agent at a specific concentration (e.g., MIC or sub-MIC) for a defined period.

  • Harvest the fungal cells by centrifugation.

  • Fix the cells with a primary fixative (e.g., glutaraldehyde) followed by a secondary fixative (e.g., osmium tetroxide).

  • Dehydrate the samples through a graded series of ethanol concentrations.

  • Embed the samples in a resin (e.g., Epon).

  • Section the embedded samples into ultrathin sections using an ultramicrotome.

  • Stain the sections with heavy metal stains (e.g., uranyl acetate and lead citrate).

  • Observe the sections under a transmission electron microscope and capture images.[1][2]

TEM_Workflow Start Fungal Culture Treatment Treatment Start->Treatment Add Allicin Fixation Fixation Treatment->Fixation Glutaraldehyde, Osmium Tetroxide Dehydration Dehydration Fixation->Dehydration Ethanol Series Embedding Embedding Dehydration->Embedding Resin Sectioning Sectioning Embedding->Sectioning Ultramicrotome Staining Staining Sectioning->Staining Uranyl Acetate, Lead Citrate Imaging TEM Imaging Staining->Imaging

Figure 2: Experimental Workflow for Transmission Electron Microscopy (TEM).

Conclusion

Allicin demonstrates significant antifungal activity through a multi-faceted mode of action that includes the disruption of the fungal cell wall. While the precise molecular targets within the cell wall biosynthetic pathways require further investigation, the available evidence strongly supports the cell wall as a primary site of allicin's antifungal effects. The experimental protocols outlined in this guide provide a robust framework for future research into the detailed mechanisms of allicin and other potential antifungal agents that target the fungal cell wall.

References

Teixobactin: A Technical Guide to a Promising Novel Antibiotic Lead Compound

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) bacteria poses a significant threat to global health. The discovery of novel antibiotics with unique mechanisms of action is crucial to combat this growing crisis. Teixobactin, a depsipeptide natural product isolated from the previously unculturable soil bacterium Eleftheria terrae, represents a new class of antibiotics with potent activity against a range of Gram-positive pathogens.[1][2][3] A key feature of teixobactin is the lack of detectable resistance development in laboratory settings, attributed to its unique mode of action targeting essential lipid precursors of the bacterial cell wall.[1][2] This technical guide provides a comprehensive overview of teixobactin, including its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies employed in its evaluation.

Mechanism of Action

Teixobactin employs a dual-pronged attack on the bacterial cell envelope, inhibiting cell wall synthesis by binding to two essential lipid precursors: Lipid II and Lipid III.[1][2][3][4][5] Lipid II is a precursor to peptidoglycan, while Lipid III is a precursor to teichoic acid.[3][5] By sequestering these molecules, teixobactin disrupts the formation of a functional cell wall, leading to cell lysis and death.[1][6]

The binding of teixobactin to a highly conserved pyrophosphate-sugar motif on Lipid II is a critical interaction that accounts for its potency and the low frequency of resistance.[4][7] This interaction is distinct from that of other antibiotics that target Lipid II, such as vancomycin.[1][5] Furthermore, the binding of teixobactin to Lipid II and Lipid III can lead to the formation of supramolecular fibrillar structures that compromise the integrity of the bacterial membrane, contributing to its bactericidal activity.[4]

Figure 1: Mechanism of action of teixobactin.

Quantitative Data

In Vitro Activity

Teixobactin has demonstrated potent in vitro activity against a broad spectrum of Gram-positive bacteria, including drug-resistant strains. The following tables summarize the Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs) of teixobactin and its derivatives against various pathogens.

Table 1: In Vitro Activity of Teixobactin against Gram-Positive Pathogens

Bacterial SpeciesStrainMIC (µg/mL)Reference
Staphylococcus aureusMRSA< 1[7]
Staphylococcus aureusVISA< 1[7]
Enterococcus faecalisVRE0.8[8]
Streptococcus pneumoniae-< 1[1]
Clostridioides difficile-0.005[7]
Bacillus anthracis-0.02[7]
Mycobacterium tuberculosis-< 1[7]

Table 2: In Vitro Activity of Teixobactin Derivatives against Clinically Relevant Isolates

DerivativeBacterial SpeciesStrainMIC (µg/mL)MBC (µg/mL)Reference
Derivative 3S. aureusMRSA32≤ 4x MIC[9][10]
Derivative 4 (Lys10-teixobactin)S. aureusMRSA2-4≤ 4x MIC[9][10]
Derivative 5S. aureusMRSA2-4≤ 4x MIC[9][10]
Derivative 3Enterococcus spp.VRE8-16≤ 4x MIC[9][10]
Derivative 4 (Lys10-teixobactin)Enterococcus spp.VRE4≤ 4x MIC[9][10]
Derivative 5Enterococcus spp.VRE2-16≤ 4x MIC[9][10]
In Vivo Efficacy

Teixobactin has shown significant efficacy in various mouse models of bacterial infection.

Table 3: In Vivo Efficacy of Teixobactin in Mouse Infection Models

Infection ModelPathogenTreatment DoseOutcomeReference
SepticemiaMRSA1-20 mg/kg (single i.v. dose)100% survival[7]
SepticemiaMRSAPD50 = 0.2 mg/kg50% survival[7]
Thigh InfectionMRSASingle i.v. doseSignificant reduction in bacterial load[6]
Lung InfectionStreptococcus pneumoniaeSingle dose6 log10 reduction in CFU in lungs[11]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of teixobactin.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in a 99.9% reduction in the initial inoculum (MBC).

Methodology (Broth Microdilution):

  • Preparation of Inoculum: Bacterial strains are cultured on appropriate agar plates. Colonies are then suspended in a saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted in cation-adjusted Mueller-Hinton broth to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Antimicrobial Agent: Teixobactin or its derivatives are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in broth in 96-well microtiter plates to obtain a range of concentrations.

  • Inoculation and Incubation: The prepared bacterial inoculum is added to each well of the microtiter plate containing the diluted antimicrobial agent. The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the agent at which there is no visible growth.

  • MBC Determination: Aliquots from the wells showing no visible growth are plated onto antimicrobial-free agar and incubated for 24 hours. The MBC is the lowest concentration that shows a ≥99.9% reduction in CFU from the initial inoculum.[5][9]

Time-Kill Kinetics Assay

Objective: To assess the rate and extent of bactericidal activity of an antimicrobial agent over time.

Methodology:

  • Preparation: Bacterial cultures are grown to the logarithmic phase and then diluted to a starting inoculum of approximately 10^5 to 10^6 CFU/mL in fresh broth.

  • Exposure to Antimicrobial Agent: Teixobactin or its derivatives are added to the bacterial suspensions at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC). A growth control without the antibiotic is also included.

  • Sampling and Plating: At various time points (e.g., 0, 2, 4, 6, 8, 24 hours), aliquots are withdrawn from each suspension, serially diluted, and plated on appropriate agar plates.

  • Enumeration and Analysis: After incubation, the colonies on the plates are counted, and the CFU/mL for each time point is calculated. The results are plotted as log10 CFU/mL versus time to generate time-kill curves. A ≥3-log10 reduction in CFU/mL is typically considered bactericidal.[5]

In Vivo Efficacy in a Mouse Septicemia Model

Objective: To evaluate the protective effect of an antimicrobial agent in a systemic bacterial infection model.

Methodology:

  • Animal Model: Female BALB/c mice are typically used for this model.

  • Infection: Mice are infected intraperitoneally with a lethal dose of a bacterial pathogen, such as MRSA.

  • Treatment: At a specified time post-infection (e.g., 1 hour), a single intravenous (i.v.) dose of teixobactin or a control vehicle is administered.

  • Monitoring and Endpoint: The survival of the mice is monitored over a defined period (e.g., 48 hours). The protective dose 50 (PD50), the dose at which 50% of the animals survive, can also be determined.[7][12]

cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_synthesis Synthesis & Derivatization MIC_MBC MIC/MBC Determination Time_Kill Time-Kill Kinetics Septicemia_Model Septicemia Model Thigh_Model Thigh Infection Model SPPS Solid-Phase Peptide Synthesis Analogues Analogue Generation SPPS->Analogues Analogues->MIC_MBC Analogues->Time_Kill Lead_Compound Teixobactin Lead Compound Lead_Compound->MIC_MBC Lead_Compound->Time_Kill Lead_Compound->Septicemia_Model Lead_Compound->Thigh_Model Lead_Compound->SPPS

Figure 2: Experimental workflow for teixobactin evaluation.

Conclusion

Teixobactin represents a significant advancement in the search for new antibiotics. Its novel mechanism of action, potent in vitro and in vivo activity against Gram-positive pathogens, and the lack of detectable resistance development make it a highly promising lead compound for further drug development. The detailed experimental methodologies outlined in this guide provide a framework for the continued investigation and optimization of teixobactin and its derivatives. As research progresses, teixobactin may offer a much-needed therapeutic option in the fight against antimicrobial resistance.

References

Methodological & Application

Application Notes and Protocols: Eulicin Extraction and Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eulicin is a peptide-based antibiotic with the chemical formula C24H52N8O2.[1][2] Historically, it has demonstrated inhibitory activity against a variety of fungi pathogenic to humans, animals, and plants.[3] These application notes provide a detailed protocol for the extraction of this compound from a fermentation culture of Streptomyces parvus and its subsequent purification using modern chromatographic techniques. The protocol is designed to yield a highly purified this compound product suitable for further research, including structural elucidation, mechanism of action studies, and preclinical development.

Materials and Reagents

Reagents Grade Supplier
GlucoseACS GradeSigma-Aldrich
PeptoneBacteriological GradeBD Biosciences
Meat ExtractBacteriological GradeBD Biosciences
Sodium Chloride (NaCl)ACS GradeFisher Scientific
Calcium Carbonate (CaCO3)ACS GradeSigma-Aldrich
Hydrochloric Acid (HCl)ACS GradeFisher Scientific
Sodium Hydroxide (NaOH)ACS GradeFisher Scientific
Acetonitrile (ACN)HPLC GradeFisher Scientific
Trifluoroacetic Acid (TFA)HPLC GradeSigma-Aldrich
WaterMilli-Q® or equivalentMillipore
Cation Exchange Resin (e.g., WorkBeads 40S)Biotechnology GradeBio-Works
Reversed-Phase C18 Silica GelHPLC GradeWaters
Analytical HPLC Column (e.g., C18, 5 µm, 4.6 x 250 mm)Waters
Preparative HPLC Column (e.g., C18, 10 µm, 21.2 x 250 mm)Waters

Experimental Protocols

Fermentation of Streptomyces parvus

This protocol is based on the original fermentation process described for this compound production.[3]

1.1. Culture Media Preparation:

  • Seed Medium: Prepare a sterile aqueous medium containing 1% glucose, 0.5% peptone, 0.5% meat extract, 0.25% NaCl, and 0.5% CaCO3.

  • Fermentation Medium: Prepare a sterile aqueous medium with the same composition as the seed medium.

1.2. Inoculation and Fermentation:

  • Inoculate the seed medium with a stock culture of Streptomyces parvus.

  • Incubate at 28-30°C for 48 hours with agitation.

  • Transfer the seed culture to the fermentation medium at a 5% (v/v) inoculum size.

  • Incubate the fermentation culture at 28-30°C for 72-96 hours with continuous agitation and aeration.

Extraction of Crude this compound
  • At the end of the fermentation, adjust the pH of the broth to 2.0 with concentrated HCl.

  • Stir the acidified broth for 1 hour to allow for the extraction of this compound.

  • Separate the mycelia and other solid materials from the broth by centrifugation at 5,000 x g for 30 minutes.

  • Collect the supernatant containing the crude this compound extract.

Purification of this compound

A two-step chromatographic procedure is employed for the purification of this compound, involving cation exchange chromatography followed by reversed-phase high-performance liquid chromatography (RP-HPLC).[4][5]

3.1. Step 1: Cation Exchange Chromatography (Capture Step)

Cation exchange chromatography is an effective initial step to capture the positively charged this compound peptide and remove the bulk of impurities.[5]

  • Equilibrate a cation exchange column (e.g., packed with WorkBeads 40S resin) with a suitable buffer at a pH where this compound is positively charged (e.g., 20 mM sodium phosphate, pH 3.0).

  • Load the crude this compound extract onto the column.

  • Wash the column with the equilibration buffer to remove unbound impurities.

  • Elute the bound this compound using a linear salt gradient (e.g., 0-1 M NaCl in the equilibration buffer).

  • Collect fractions and monitor for the presence of this compound using a suitable assay (e.g., antimicrobial activity assay or analytical RP-HPLC).

  • Pool the fractions containing this compound.

3.2. Step 2: Reversed-Phase HPLC (Polishing Step)

RP-HPLC is the standard and most powerful method for the final purification of peptides, separating them based on their hydrophobicity.[4][6][7]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) TFA in water.

    • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

  • Column Equilibration: Equilibrate a preparative C18 RP-HPLC column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Sample Loading: Load the pooled this compound-containing fractions from the cation exchange step onto the column.

  • Elution Gradient: Elute the bound peptide using a linear gradient of Mobile Phase B (e.g., 5% to 60% over 60 minutes) at a flow rate appropriate for the column size.

  • Fraction Collection: Collect fractions and monitor the elution profile at 220 nm.

  • Purity Analysis: Analyze the purity of the collected fractions using an analytical C18 RP-HPLC column with a similar gradient.

  • Pooling and Lyophilization: Pool the fractions with the desired purity (>98%) and lyophilize to obtain purified this compound as a white powder.

Data Presentation

Table 1: Summary of a Typical this compound Purification Run

Purification Step Total Protein (mg) This compound Activity (Units) Specific Activity (Units/mg) Purity (%) Yield (%)
Crude Extract1500300,000200~10100
Cation Exchange Pool250270,0001080~6090
RP-HPLC Pool45225,0005000>9875

Note: this compound activity units are determined by a standard agar diffusion assay against a susceptible fungal strain. Purity is determined by analytical RP-HPLC.

Visualizations

Experimental Workflow

Eulicin_Extraction_Purification_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification fermentation Fermentation of Streptomyces parvus acidification Acidification (pH 2.0) fermentation->acidification Harvest centrifugation Centrifugation acidification->centrifugation crude_extract Crude this compound Extract centrifugation->crude_extract cation_exchange Cation Exchange Chromatography crude_extract->cation_exchange Load rphplc Reversed-Phase HPLC cation_exchange->rphplc Elute & Pool lyophilization Lyophilization rphplc->lyophilization Elute & Pool pure_this compound Purified this compound (>98%) lyophilization->pure_this compound

Caption: Workflow for this compound extraction and purification.

Hypothetical Signaling Pathway: this compound's Mechanism of Action

While the precise mechanism of action for this compound has not been fully elucidated, it is hypothesized to be similar to other peptide antibiotics that inhibit bacterial cell wall biosynthesis by targeting Lipid II.[8][9][10]

Eulicin_Mechanism_of_Action cluster_cell Bacterial Cell cluster_membrane Cell Membrane cluster_wall Cell Wall lipid_ii Lipid II Precursor peptidoglycan Peptidoglycan Synthesis lipid_ii->peptidoglycan Transglycosylation & Transpeptidation cell_lysis Cell Lysis peptidoglycan->cell_lysis Leads to weakened cell wall and This compound This compound This compound->lipid_ii Binds to inhibition Inhibition inhibition->peptidoglycan Blocks

Caption: Hypothetical mechanism of this compound action.

References

Application Notes and Protocols for Determining Eulicin Activity In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eulicin, a compound with noted antimicrobial properties, requires thorough in vitro evaluation to determine its efficacy and potential therapeutic applications. These application notes provide detailed protocols for assessing the antifungal and cytotoxic activity of this compound. The described methods are standard preclinical assays crucial for the initial characterization of a novel antimicrobial agent. The protocols include antifungal susceptibility testing to determine the Minimum Inhibitory Concentration (MIC), cytotoxicity assays to evaluate the effect on mammalian cells, and a membrane permeability assay to investigate the potential mechanism of action.

Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against fungal pathogens using the broth microdilution method, adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.[1] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2]

Experimental Protocol

Materials:

  • This compound stock solution (in a suitable solvent)

  • 96-well, U-bottomed microtiter plates[3]

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS[1][3]

  • Fungal inoculum (e.g., Candida albicans, Cryptococcus neoformans)

  • Sterile water or PBS

  • Spectrophotometer or microplate reader

  • Hemocytometer or other cell counting device

  • Incubator

Procedure:

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on a suitable agar plate.

    • Collect the fungal cells and suspend them in sterile PBS.

    • Wash the cells by centrifugation (e.g., 1,200 x g for 5 minutes) and resuspend in PBS. Repeat twice.[1][4]

    • Adjust the final cell suspension in 2X RPMI-1640 medium to the desired concentration (e.g., 2 x 10³ to 5 x 10³ cells/mL for Candida spp.).[1]

  • Serial Dilution of this compound:

    • In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in sterile water or the appropriate solvent to achieve a range of desired concentrations.[1] The final volume in each well should be 50 µL.

  • Inoculation:

    • Add 50 µL of the adjusted fungal inoculum to each well containing the this compound dilutions.

    • Include a positive control (fungal inoculum without this compound) and a negative control (medium only).

  • Incubation:

    • Incubate the plate at 35°C for 24-48 hours, or until sufficient growth is observed in the positive control well.[5]

  • MIC Determination:

    • The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader.

Data Presentation

Table 1: Example of Minimum Inhibitory Concentration (MIC) of this compound against various fungal pathogens.

Fungal SpeciesMIC (µg/mL)
Candida albicansData not available
Cryptococcus neoformansData not available
Aspergillus fumigatusData not available

Note: Specific MIC values for this compound are not currently available in the public domain. The table above serves as a template for data presentation.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6][7] It measures the metabolic activity of cells, which is an indicator of their health and proliferation.[6][8] This protocol is designed to determine the cytotoxic effect of this compound on mammalian cell lines.

Experimental Protocol

Materials:

  • This compound stock solution

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well, flat-bottomed microtiter plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[9]

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the mammalian cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in serum-free medium.

    • Remove the culture medium from the wells and add 100 µL of the this compound dilutions.

    • Include a vehicle control (medium with the solvent used for this compound) and a no-treatment control.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add 10-50 µL of MTT solution to each well.[9]

    • Incubate the plate for 2-4 hours at 37°C.[9] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[6]

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.[6]

Data Presentation

The results are typically expressed as the IC50 value, which is the concentration of a drug that is required for 50% inhibition of cell viability in vitro.[10][11]

Table 2: Example of Cytotoxicity (IC50) of this compound on Mammalian Cell Lines.

Cell LineIncubation Time (hours)IC50 (µg/mL)
HeLa24Data not available
HeLa48Data not available
HEK29324Data not available
HEK29348Data not available

Note: Specific IC50 values for this compound are not currently available in the public domain. The table above serves as a template for data presentation.

Mechanism of Action: Bacterial Cell Membrane Permeability Assay

This protocol aims to investigate if this compound's antimicrobial activity involves disruption of the bacterial cell membrane. The assay uses the fluorescent dye N-Phenyl-1-naphthylamine (NPN), which exhibits increased fluorescence in a hydrophobic environment, such as a damaged bacterial membrane.[12]

Experimental Protocol

Materials:

  • This compound stock solution

  • Bacterial strain (e.g., E. coli)

  • Luria-Bertani (LB) broth or other suitable bacterial growth medium

  • HEPES buffer (5 mM, pH 7.2) with 5 mM glucose

  • N-Phenyl-1-naphthylamine (NPN) solution (e.g., 500 µM in acetone)

  • Fluorescence spectrophotometer or microplate reader

Procedure:

  • Bacterial Culture Preparation:

    • Grow an overnight culture of the bacterial strain in LB broth.

    • Inoculate fresh LB broth with the overnight culture and grow to mid-log phase (OD600 ≈ 0.4-0.6).

    • Harvest the cells by centrifugation and wash with HEPES buffer.

    • Resuspend the cells in HEPES buffer to an OD600 of approximately 0.5.[13]

  • NPN Uptake Assay:

    • In a suitable container (e.g., quartz cuvette or 96-well black plate), add the bacterial suspension.

    • Add NPN to a final concentration of 10 µM.[12]

    • Record the baseline fluorescence (Excitation: 350 nm, Emission: 420 nm).[14]

    • Add different concentrations of this compound to the bacterial suspension.

    • Immediately monitor the change in fluorescence over time. An increase in fluorescence indicates that this compound is disrupting the bacterial outer membrane, allowing NPN to enter and bind to the cytoplasmic membrane.

Data Presentation

The results can be presented as a graph showing the increase in fluorescence intensity over time for different concentrations of this compound.

Visualizations

Experimental Workflow: Determining this compound In Vitro Activity

G cluster_0 Antifungal Susceptibility cluster_1 Cytotoxicity Assay cluster_2 Mechanism of Action prep_inoculum Prepare Fungal Inoculum serial_dilution_af Serial Dilution of this compound inoculate_af Inoculate Plate serial_dilution_af->inoculate_af incubate_af Incubate inoculate_af->incubate_af read_mic Determine MIC incubate_af->read_mic seed_cells Seed Mammalian Cells treat_cells Treat with this compound seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate_mtt Incubate add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_abs Measure Absorbance solubilize->read_abs prep_bacteria Prepare Bacterial Culture add_npn Add NPN Dye prep_bacteria->add_npn add_eulicin_mem Add this compound add_npn->add_eulicin_mem measure_fluor Measure Fluorescence add_eulicin_mem->measure_fluor

Caption: Workflow for in vitro evaluation of this compound.

Hypothetical Signaling Pathway: this compound-Induced Cell Membrane Disruption

Disclaimer: The following diagram illustrates a hypothetical mechanism of action for this compound, as specific signaling pathways have not yet been elucidated. This model is based on common mechanisms of antimicrobial agents that target the cell membrane.

G cluster_membrane Bacterial Cell Membrane membrane_integrity Membrane Integrity pore_formation Pore Formation / Membrane Destabilization membrane_integrity->pore_formation Disrupts ion_gradient Ion Gradient loss_pmf Loss of Proton Motive Force ion_gradient->loss_pmf atp_synthesis ATP Synthesis inhibition_atp Inhibition of ATP Synthesis atp_synthesis->inhibition_atp Leads to This compound This compound This compound->membrane_integrity Binds to/Inserts into ion_leakage Ion Leakage pore_formation->ion_leakage ion_leakage->ion_gradient Dissipates cell_death Bacterial Cell Death ion_leakage->cell_death loss_pmf->atp_synthesis Impacts inhibition_atp->cell_death

Caption: Hypothetical this compound mechanism of action.

References

Application Notes and Protocols for Eulicin as a Food Preservative

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information on Eulicin is derived primarily from a 1961 patent document. There is a notable absence of recent, peer-reviewed scientific literature on its use as a food preservative, its mechanism of action, and its comprehensive safety profile. Therefore, these notes should be considered a summary of historical data rather than a reflection of current, validated scientific consensus. Further research is strongly recommended before any practical application.

Introduction

This compound is an antimicrobial agent produced by the cultivation of a microorganism identified as Streptomyces parvus. Historical data suggests that this compound exhibits potent antifungal and, to some extent, antibacterial properties. A 1961 patent describes its potential utility as a food preservative in various products.[1] This document serves to consolidate the available data and provide generalized protocols for the evaluation of its preservative efficacy.

Antimicrobial Spectrum

This compound has demonstrated inhibitory effects against a range of fungi and some bacteria. The patent provides minimum inhibitory concentration (MIC) data for several microorganisms.

Data Presentation

The antimicrobial activity of this compound against various microorganisms, as detailed in the 1961 patent, is summarized below.

Table 1: Antifungal Activity of this compound [1]

Fungal SpeciesMinimum Inhibitory Concentration (mcg/mL)
Aspergillus niger0.0053
M. Apiospermum0.037
Histoplasma capsulatum0.074
C. wernecki0.074
C. neoformans0.074
Alternaria solanium0.074
Hormodendrum pedrosoi compactum0.28
Phialophora verrucosa0.28
Blastomyces brasiliensis0.59
Nocardia asteroides2.3
Epidermophyton floccosum1.2
Trichophyton mentagrophytes2.3
Microsporum gypseum9.5

Table 2: Antibacterial Activity of this compound [1]

Bacterial SpeciesMinimum Inhibitory Concentration (mcg/mL)
Mycobacterium tuberculosis(Effective inhibition reported, but specific MIC not provided in the summary)

Note: The patent mentions activity against other bacteria was determined, but specific data for a broader range of bacteria is not available in the provided text.

Application in Food Products

The patent suggests that this compound, particularly its non-toxic, soluble salts, can be incorporated into various food products to inhibit microbial growth. A concentration as low as 12 micrograms per gram of foodstuff was reported to have a preservative effect in items such as:

  • Bouillon

  • Fruit preserves

  • Baked goods

Experimental Protocols

Detailed experimental protocols for the application of this compound are not available in the public domain. The following are generalized protocols for assessing the antimicrobial activity and preservative efficacy of a compound like this compound in a research setting.

Protocol for Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth dilution method described in the patent.[1]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a target microorganism.

Materials:

  • Pure this compound sample

  • Sterile Tryptone Broth or Sabouraud Dextrose Broth (for fungi)

  • Target microbial cultures (e.g., Aspergillus niger)

  • Sterile 96-well microtiter plates

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable sterile solvent (e.g., water) at a high concentration (e.g., 1000 mcg/mL).

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the this compound stock solution with the appropriate sterile broth to achieve a range of concentrations.

  • Inoculation: Inoculate each well with a standardized suspension of the target microorganism.

  • Controls: Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature and duration for the growth of the target microorganism.

  • Observation: After incubation, visually inspect the wells for turbidity (for bacteria and yeast) or fungal growth. The MIC is the lowest concentration of this compound at which no visible growth is observed.

Protocol for Evaluating Preservative Efficacy in a Food Matrix (e.g., Fruit Preserve)

Objective: To assess the effectiveness of this compound in preventing microbial spoilage in a model food system.

Materials:

  • This compound sample

  • Freshly prepared, unpreserved fruit preserve

  • Spoilage microorganisms (e.g., a cocktail of common molds and yeasts)

  • Sterile containers

  • Homogenizer or stomacher

  • Plate Count Agar (PCA) and Potato Dextrose Agar (PDA)

  • Incubator

Procedure:

  • Preparation of Test Samples: Divide the fruit preserve into sterile containers. Add this compound at different concentrations (e.g., 0, 10, 20, 50 mcg/g). The sample without this compound serves as the control.

  • Inoculation: Inoculate each sample with a known concentration of the spoilage microorganism cocktail.

  • Storage: Store the samples under conditions that would typically promote spoilage (e.g., room temperature).

  • Microbial Analysis: At regular intervals (e.g., day 0, 3, 7, 14), take a representative sample from each container, homogenize it in a sterile diluent, and perform serial dilutions. Plate the dilutions on PCA (for total bacterial count) and PDA (for yeast and mold count).

  • Data Collection: After incubation of the plates, count the colonies and calculate the number of colony-forming units per gram (CFU/g) of the preserve.

  • Evaluation: Compare the microbial growth in the this compound-treated samples to the control. A significant reduction in microbial growth in the treated samples indicates preservative efficacy.

Mechanism of Action (Hypothetical)

The precise mechanism of action for this compound is not described in the available literature. For many antimicrobial compounds produced by Streptomyces, the mechanism involves the disruption of cell wall synthesis, inhibition of protein synthesis, or interference with nucleic acid replication. Further research would be required to elucidate the specific pathway affected by this compound.

Visualizations

As the signaling pathway for this compound's mechanism of action is unknown, a diagram illustrating a general workflow for the evaluation of a potential food preservative is provided below.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Application and Efficacy cluster_2 Phase 3: Safety and Regulatory Assessment Isolation_and_Purification Isolation and Purification of Antimicrobial Compound Antimicrobial_Spectrum_Screening Antimicrobial Spectrum Screening (e.g., Agar Diffusion) Isolation_and_Purification->Antimicrobial_Spectrum_Screening MIC_Determination Minimum Inhibitory Concentration (MIC) Determination Antimicrobial_Spectrum_Screening->MIC_Determination Food_Matrix_Testing Efficacy in Model Food Systems (e.g., Fruit Preserves, Baked Goods) MIC_Determination->Food_Matrix_Testing Promising Candidates Sensory_Evaluation Sensory Evaluation (Taste, Odor, Texture) Food_Matrix_Testing->Sensory_Evaluation Shelf_Life_Studies Shelf-Life Studies Food_Matrix_Testing->Shelf_Life_Studies Toxicity_Studies Toxicological Assessment (In vitro and In vivo) Sensory_Evaluation->Toxicity_Studies Shelf_Life_Studies->Toxicity_Studies Regulatory_Approval Regulatory Approval Process Toxicity_Studies->Regulatory_Approval End Commercial Application Regulatory_Approval->End Start Discovery of Potential Preservative Start->Isolation_and_Purification

Caption: Workflow for evaluating a novel food preservative.

Conclusion

The historical data on this compound suggests it could be a potent antifungal food preservative. However, the lack of modern research into its efficacy, safety, and mechanism of action presents a significant knowledge gap. The protocols and information provided here are intended for a research audience to build upon, should there be renewed interest in this compound. Any consideration of this compound for food applications would necessitate extensive new studies to meet current safety and regulatory standards.

References

Eulicin: Application Notes and Protocols for Inhibiting Mold Growth

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eulicin is an antibiotic with documented antifungal properties. Historical data indicates its potential as a mold inhibitor on various materials. These application notes provide a summary of the known antifungal activity of this compound and generalized protocols for its evaluation. It is important to note that the available data on this compound is dated, and further research is required to validate and expand upon these findings.

Quantitative Data Summary

The following table summarizes the in vitro antifungal activity of this compound against a range of fungi, as documented in historical records. This data provides a baseline for understanding the potential spectrum of this compound's activity.

Table 1: Minimal Inhibitory Concentrations (MIC) of this compound Against Various Fungi

Fungal SpeciesMinimal Inhibitory Concentration (mcg/ml)[1]
Aspergillus niger0.0053
Alternaria solani0.074
Monosporium apiospermum0.037
Histoplasma capsulatum0.074
Cladosporium werneckii0.074
Cryptococcus neoformans0.074
Hormodendrum pedrosoi0.28
Phialophora verrucosa0.28
Blastomyces brasiliensis0.59
Nocardia asteroides2.3
Epidermophyton floccosum1.2
Trichophyton mentagrophytes2.3
Microsporum gypseum9.5

Source: Data compiled from U.S. Patent 2,998,438 (1961).[1]

Mechanism of Action

The precise mechanism of action of this compound against molds has not been extensively elucidated in modern scientific literature. However, early research suggests that its mode of action differs from that of polyene antibiotics like amphotericin B. A 1965 study observed that strains of Candida albicans that had developed resistance to amphotericin B and candidin exhibited increased sensitivity to this compound.[] This suggests that this compound may target a different cellular pathway or component than polyene antibiotics, which typically interact with ergosterol in the fungal cell membrane. Further investigation is necessary to determine the specific molecular targets of this compound.

Experimental Protocols

The following are generalized protocols for evaluating the efficacy of this compound as a mold inhibitor on various materials. These protocols should be adapted based on the specific material, mold species, and research objectives.

Protocol 1: Determination of Minimal Inhibitory Concentration (MIC) using Broth Dilution

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound (stock solution of known concentration)

  • Pure culture of the target mold species

  • Sterile Sabouraud Dextrose Broth (SDB) or other suitable fungal growth medium

  • Sterile 96-well microtiter plates or test tubes

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Prepare Mold Spore Suspension:

    • Grow the target mold on a suitable agar medium until sporulation occurs.

    • Harvest spores by gently scraping the surface with a sterile loop or by washing with a sterile saline solution containing a wetting agent (e.g., Tween 80).

    • Adjust the spore concentration to a standardized level (e.g., 1 x 10^5 spores/mL) using a hemocytometer or spectrophotometer.

  • Serial Dilution of this compound:

    • In a 96-well plate or a series of test tubes, perform a two-fold serial dilution of the this compound stock solution in the appropriate broth medium. The final volume in each well/tube should be 100 µL.

    • Include a positive control (broth with mold, no this compound) and a negative control (broth only).

  • Inoculation:

    • Add 100 µL of the standardized mold spore suspension to each well/tube containing the this compound dilutions and the positive control. The final volume will be 200 µL.

  • Incubation:

    • Incubate the plates/tubes at an optimal temperature for the growth of the target mold (typically 25-30°C) for a period of 24-72 hours, or until sufficient growth is observed in the positive control.

  • Determination of MIC:

    • Visually inspect the wells/tubes for turbidity (growth).

    • The MIC is the lowest concentration of this compound at which there is no visible growth of the mold.

Protocol 2: Evaluation of Mold Growth Inhibition on Solid Materials

This protocol assesses the ability of this compound to prevent mold growth on the surface of various materials.

Materials:

  • This compound solution of desired concentrations

  • Samples of the material to be tested (e.g., wood, paper, textile), sterilized

  • Pure culture of the target mold species

  • Sterile petri dishes

  • Atomizer or soft brush for application

  • Humid chamber

Procedure:

  • Material Preparation:

    • Cut the material into uniform sample sizes (e.g., 2x2 cm).

    • Sterilize the samples using an appropriate method (e.g., autoclaving, ethylene oxide, or gamma irradiation) that does not degrade the material.

  • Application of this compound:

    • Prepare different concentrations of this compound solution in a suitable solvent (e.g., water, ethanol).

    • Apply the this compound solutions to the surface of the sterile material samples. Application can be done by spraying, brushing, or dipping.

    • Include a control group treated with the solvent only.

    • Allow the samples to dry completely in a sterile environment.

  • Inoculation:

    • Prepare a spore suspension of the target mold as described in Protocol 1.

    • Inoculate the surface of the treated and control material samples with a standardized amount of the spore suspension.

  • Incubation:

    • Place the inoculated samples in sterile petri dishes containing a small amount of sterile water or a moistened filter paper to maintain high humidity.

    • Incubate the dishes in a humid chamber at a temperature conducive to mold growth for several days to weeks.

  • Assessment of Mold Growth:

    • Visually assess the extent of mold growth on the surface of the samples at regular intervals.

    • A rating scale (e.g., 0 = no growth, 1 = 1-25% coverage, 2 = 26-50% coverage, etc.) can be used for semi-quantitative analysis.

    • For quantitative analysis, digital image analysis can be used to determine the percentage of the surface area covered by mold.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for evaluating the antifungal efficacy of this compound.

G Experimental Workflow for this compound Efficacy Testing cluster_prep Preparation cluster_testing Efficacy Testing cluster_analysis Analysis & Results prep_this compound Prepare this compound Stock Solution mic_test MIC Determination (Broth Dilution) prep_this compound->mic_test material_test Material Treatment & Inoculation prep_this compound->material_test prep_mold Prepare Mold Spore Suspension prep_mold->mic_test prep_mold->material_test read_mic Read MIC Values mic_test->read_mic assess_growth Assess Mold Growth on Materials material_test->assess_growth data_analysis Data Analysis & Comparison read_mic->data_analysis assess_growth->data_analysis

Caption: A flowchart outlining the key steps in testing this compound's antifungal properties.

Disclaimer

The information provided in these application notes is based on limited and historical data. Researchers are strongly encouraged to conduct their own comprehensive studies to validate these findings and to determine the safety and efficacy of this compound for any specific application. The provided protocols are intended as a general guide and may require optimization.

References

Application Notes and Protocols for Allicin-Based Topical Antifungal Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While the query specified "Eulicin," a review of scientific literature reveals limited and dated information on this particular agent. A patent from 1961 describes this compound as an antibiotic produced by a species of Streptomyces with some antifungal activity.[1] However, for the purposes of providing current and scientifically robust information relevant to topical antifungal drug development, this document will focus on Allicin , the principal bioactive compound derived from garlic (Allium sativum). Allicin is a well-researched natural compound with potent, broad-spectrum antifungal properties, making it a relevant and exemplary subject for the development of novel topical treatments.[2][3][4][5][6]

Allicin, with its characteristic thiosulfinate functional group, has demonstrated significant efficacy against a wide range of pathogenic fungi, including yeasts and dermatophytes.[2][3][7] Its proposed mechanisms of action include the inhibition of crucial enzymes, disruption of cellular membranes, and induction of oxidative stress, leading to fungal cell death.[5][8] These attributes make allicin a compelling candidate for topical formulations aimed at treating superficial fungal infections.

These application notes provide an overview of allicin's antifungal activity, formulation considerations for topical delivery, and detailed protocols for in vitro and in vivo evaluation.

Data Presentation: In Vitro Antifungal Activity of Allicin

The following tables summarize the minimum inhibitory concentrations (MICs) of allicin against various fungal pathogens as reported in the literature. These values are crucial for determining the potential therapeutic concentrations for topical formulations.

Table 1: Minimum Inhibitory Concentrations (MICs) of Allicin against Various Fungi

Fungal SpeciesMIC Range (µg/mL) - Agar DilutionMIC Range (µg/mL) - Broth DilutionReference
Candida albicans3.13 - 6.251.57 - 6.25[3]
Cryptococcus neoformans3.13 - 6.251.57 - 6.25[3]
Trichophyton spp.3.13 - 6.251.57 - 6.25[3]
Epidermophyton spp.3.13 - 6.251.57 - 6.25[3]
Microsporum spp.3.13 - 6.251.57 - 6.25[3]
Aspergillus spp.Decreased activity notedDecreased activity noted[3]
Trichosporon asahiiSignificant inhibition of planktonic and biofilm cellsNot specified[5][8]

Table 2: MIC₅₀ and MIC₉₀ of Allicin Against Candida Species

Candida SpeciesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Candida spp. (6 species)0.05 - 250.05 - 25[7]

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation of novel topical antifungal formulations. The following are standard protocols that can be adapted for allicin-based product development.

Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of allicin against a specific fungal strain.

Materials:

  • Pure allicin standard

  • Fungal isolates

  • Sabouraud Dextrose Broth (SDB) or RPMI-1640 medium

  • 96-well microtiter plates

  • Spectrophotometer (for endpoint reading) or visual inspection mirror

  • Sterile saline or phosphate-buffered saline (PBS)

  • Vortex mixer

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Culture the fungal strain on Sabouraud Dextrose Agar (SDA) at an appropriate temperature (e.g., 35°C for Candida spp., 28°C for dermatophytes) for 24-48 hours.

    • Harvest fungal cells or spores and suspend them in sterile saline.

    • Adjust the suspension to a concentration of 1 x 10⁶ to 5 x 10⁶ CFU/mL using a spectrophotometer or hemocytometer.

    • Dilute the final inoculum to achieve a starting concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL in the test wells.

  • Preparation of Allicin Dilutions:

    • Prepare a stock solution of allicin in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the allicin stock solution in the broth medium in the 96-well plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well containing the allicin dilutions.

    • Include a positive control (inoculum without allicin) and a negative control (broth without inoculum).

    • Incubate the plates at the appropriate temperature for 24-48 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of allicin that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the positive control.[9][10]

    • Growth inhibition can be assessed visually or by reading the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader.[9]

In Vitro Drug Release Study

This protocol evaluates the release profile of allicin from a topical formulation (e.g., gel, cream, ointment).

Materials:

  • Franz diffusion cell apparatus

  • Synthetic membrane (e.g., polysulfone, cellulose acetate) or excised animal skin

  • Phosphate buffer (pH 5.5 to simulate skin surface) as the receptor medium

  • Allicin-containing topical formulation

  • High-Performance Liquid Chromatography (HPLC) system for allicin quantification

  • Magnetic stirrer and stir bars

  • Water bath or heating block

Procedure:

  • Membrane Preparation:

    • Soak the synthetic membrane in the receptor medium for at least 30 minutes before use.

  • Assembly of Franz Diffusion Cell:

    • Mount the prepared membrane between the donor and receptor compartments of the Franz diffusion cell, ensuring no air bubbles are trapped.

    • Fill the receptor compartment with pre-warmed (32°C ± 0.5°C) receptor medium and place a magnetic stir bar.

  • Application of Formulation:

    • Apply a known quantity (e.g., 100 mg) of the allicin formulation uniformly onto the surface of the membrane in the donor compartment.

  • Sample Collection:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium for analysis.

    • Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium to maintain sink conditions.

  • Quantification of Allicin:

    • Analyze the collected samples for allicin concentration using a validated HPLC method.

  • Data Analysis:

    • Calculate the cumulative amount of allicin released per unit area of the membrane over time.

    • Plot the cumulative drug release versus time to determine the release kinetics.

Ex Vivo Skin Permeation and Retention Study

This protocol assesses the ability of allicin to permeate through the skin layers and the amount retained within the skin.

Materials:

  • Excised animal skin (e.g., rat, pig) or human cadaver skin

  • Franz diffusion cell apparatus

  • Phosphate buffer (pH 7.4) as the receptor medium

  • Allicin-containing topical formulation

  • HPLC system

  • Homogenizer

  • Centrifuge

Procedure:

  • Skin Preparation:

    • Excise the skin and remove any subcutaneous fat and hair.

    • Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment.

  • Permeation Study:

    • Follow the procedure for the In Vitro Drug Release Study to assess the amount of allicin that permeates through the skin into the receptor medium over time.

  • Retention Study:

    • At the end of the experiment, dismount the skin from the diffusion cell.

    • Wipe the skin surface to remove any excess formulation.

    • Separate the epidermis from the dermis.

    • Mince each skin layer and extract the retained allicin using a suitable solvent.

    • Homogenize and centrifuge the samples.

    • Analyze the supernatant for allicin concentration using HPLC.

  • Data Analysis:

    • Quantify the amount of allicin permeated through the skin and retained in the epidermis and dermis.

Visualizations

Proposed Mechanism of Action of Allicin

Allicin_Mechanism cluster_FungalCell Fungal Cell Allicin Allicin ThiolEnzymes Thiol-containing Enzymes Allicin->ThiolEnzymes Inhibition CellMembrane Cell Membrane (Ergosterol Biosynthesis) Allicin->CellMembrane Disruption ROS Reactive Oxygen Species (ROS) Allicin->ROS Induction CellDeath Apoptosis / Cell Death ThiolEnzymes->CellDeath Leads to CellMembrane->CellDeath Leads to ROS->CellDeath Leads to

Caption: Proposed antifungal mechanism of action for allicin.

Experimental Workflow for Topical Formulation Development

Formulation_Workflow cluster_Formulation Formulation Development cluster_Characterization Physicochemical Characterization cluster_Evaluation In Vitro & Ex Vivo Evaluation cluster_InVivo In Vivo Studies F1 API Characterization (Allicin) F2 Excipient Selection (Gelling agents, penetration enhancers) F1->F2 F3 Prototype Formulation (Creams, Gels, Ointments) F2->F3 C1 Appearance, pH, Viscosity F3->C1 C2 Drug Content Uniformity F3->C2 C3 Stability Studies F3->C3 E1 In Vitro Drug Release F3->E1 E2 Ex Vivo Skin Permeation E1->E2 E3 Ex Vivo Skin Retention E2->E3 V1 Animal Model of Dermal Fungal Infection E3->V1 V2 Efficacy & Safety Evaluation V1->V2

Caption: Workflow for topical antifungal formulation development.

Logical Relationship of Preclinical Testing

Preclinical_Testing cluster_invitro In Vitro Testing cluster_exvivo Ex Vivo Testing cluster_invivo In Vivo Testing concept Initial Concept: Allicin as a topical antifungal mic Antifungal Susceptibility (MIC) concept->mic Demonstrates Potency release Drug Release from Formulation mic->release Informs Formulation Concentration permeation Skin Permeation & Retention release->permeation Predicts Bioavailability efficacy Animal Efficacy Model permeation->efficacy Justifies Animal Studies safety Dermal Safety/Toxicity permeation->safety efficacy->safety Efficacy vs. Safety Evaluation

Caption: Logical progression of preclinical testing for a topical antifungal.

References

Experimental Use of Eulicin in Plant Pathology Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eulicin is an antibiotic that demonstrated notable antifungal properties in early studies. Historical data, primarily from patent literature, indicates its efficacy against a range of fungi, including at least one significant plant pathogen.[1] While recent research on this compound in the context of plant pathology is scarce, the foundational data suggests its potential as a subject for further investigation. These application notes provide a summary of the available data on this compound's antifungal activity and present generalized, adaptable protocols for its experimental evaluation against plant pathogens. The provided methodologies and conceptual frameworks are intended to serve as a starting point for researchers interested in exploring the potential of this compound or similar compounds in agricultural applications.

Quantitative Data

The following table summarizes the in vitro antifungal activity of this compound as reported in historical literature. This data was generated using a broth dilution method, with the minimal inhibitory concentration (MIC) defined as the lowest concentration that completely inhibited visible growth.[1]

Table 1: In Vitro Antifungal Activity of this compound [1]

Target OrganismMinimal Inhibitory Concentration (µg/mL)
Aspergillus niger0.0053
Alternaria solani0.074
M. Apiospermum0.037
Histoplasma capsulatum0.074
C. wernerki0.074
C. neoformans0.074
Hormodendrum pedrosoi compactum0.28
Phialophora verrucosa0.28
Blastomyces brasiliensis0.59
Nocardia asteroides2.3
Epidermophyton floccosum1.2
Trichophyton mentagrophytes2.3
Microsporum gypseum9.5

Note: Data extracted from US Patent 2,998,438.[1] The list includes fungal species pathogenic to humans, animals, and plants.

Experimental Protocols

The following are generalized protocols for assessing the antifungal activity of a test compound like this compound against plant pathogenic fungi. These should be optimized based on the specific fungus, host plant, and experimental objectives.

Protocol 1: In Vitro Antifungal Susceptibility Testing - Broth Microdilution Method

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a target fungal pathogen.

Materials:

  • This compound (stock solution of known concentration)

  • Target fungal pathogen culture

  • Potato Dextrose Broth (PDB) or other suitable liquid medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer (optional, for quantitative growth assessment)

  • Sterile water or appropriate solvent for this compound

  • Positive control antifungal (e.g., a commercial fungicide)

  • Negative control (solvent only)

Procedure:

  • Inoculum Preparation:

    • Culture the fungal pathogen on a suitable agar medium until sufficient sporulation is observed.

    • Harvest spores by flooding the plate with sterile water containing a wetting agent (e.g., 0.05% Tween 20) and gently scraping the surface.

    • Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.

    • Adjust the spore concentration to a final density of approximately 1 x 10^5 spores/mL using a hemocytometer.

  • Serial Dilution of this compound:

    • Prepare a series of twofold dilutions of the this compound stock solution in the 96-well plate using PDB. The final volume in each well should be 100 µL. The concentration range should bracket the expected MIC.

    • Include wells for a positive control (medium with a known antifungal) and a negative control (medium with the solvent used to dissolve this compound).

  • Inoculation:

    • Add 100 µL of the prepared fungal spore suspension to each well, bringing the total volume to 200 µL.

  • Incubation:

    • Seal the plate with a breathable membrane or place it in a humid chamber to prevent evaporation.

    • Incubate the plate at the optimal growth temperature for the target fungus (typically 20-28°C) for 3-7 days, or until robust growth is observed in the negative control wells.

  • Data Analysis:

    • Determine the MIC by visual inspection as the lowest concentration of this compound that completely inhibits fungal growth.

    • Alternatively, for a quantitative assessment, measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a microplate reader. The MIC can be defined as the concentration that causes a certain percentage of growth inhibition (e.g., 90%) compared to the negative control.

Protocol 2: In Vivo Plant Protection Assay - Detached Leaf Assay

This protocol assesses the ability of this compound to protect plant tissue from fungal infection.

Materials:

  • Healthy, young, and fully expanded leaves from the host plant of interest

  • This compound solutions at various concentrations

  • Fungal spore suspension (prepared as in Protocol 1)

  • Sterile water or appropriate solvent

  • Petri dishes or clear plastic boxes with lids

  • Moist filter paper or paper towels

  • Micropipette

  • Commercial fungicide (positive control)

Procedure:

  • Leaf Preparation:

    • Excise healthy leaves from the host plant.

    • Surface sterilize the leaves by rinsing with sterile distilled water. Gently pat dry with sterile paper towels.

    • Place the leaves on moist filter paper inside the Petri dishes or boxes to maintain humidity.

  • Treatment Application:

    • Apply a known volume (e.g., 20 µL) of the this compound test solutions to a specific area on the adaxial (upper) surface of the leaves.

    • Apply the solvent alone as a negative control and a commercial fungicide as a positive control to separate sets of leaves.

    • Allow the treatment spots to air dry in a sterile environment.

  • Inoculation:

    • Once the treatment spots are dry, apply a small droplet (e.g., 10 µL) of the fungal spore suspension onto the treated area of each leaf.

    • For some experimental designs, a small wound (e.g., a pinprick) can be made in the center of the treatment area before applying the spore suspension to facilitate infection.

  • Incubation:

    • Seal the containers and incubate them under controlled conditions (e.g., 12-hour photoperiod, 22-25°C).

  • Disease Assessment:

    • After a suitable incubation period (typically 3-7 days), assess the disease severity.

    • Measure the diameter of the necrotic or chlorotic lesions that develop.

    • Calculate the percentage of disease inhibition compared to the negative control.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for screening and evaluating a novel antifungal compound like this compound in plant pathology research.

experimental_workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Evaluation cluster_analysis Mechanism of Action Studies start Prepare this compound Stock mic_test Broth Microdilution Assay (MIC) start->mic_test agar_diffusion Agar Diffusion Assay start->agar_diffusion prep_inoculum Prepare Fungal Inoculum prep_inoculum->mic_test prep_inoculum->agar_diffusion detached_leaf Detached Leaf Assay mic_test->detached_leaf Promising Candidates agar_diffusion->detached_leaf Promising Candidates whole_plant Whole Plant Assay detached_leaf->whole_plant signaling Plant Defense Gene Expression whole_plant->signaling microscopy Microscopy of Fungal Growth signaling->microscopy

Caption: A generalized workflow for evaluating this compound's antifungal potential.

Hypothetical Plant Defense Signaling Pathway

The following diagram illustrates a simplified, hypothetical signaling pathway that could be investigated to understand how a compound like this compound might induce a defense response in plants upon pathogen challenge. Plant defense signaling is complex and involves networks of pathways.[2][3][4][5]

plant_defense_pathway cluster_perception Signal Perception at Cell Surface cluster_transduction Signal Transduction Cascade cluster_response Downstream Defense Responses pathogen Fungal Pathogen receptor Plant Cell Receptor (PRR) pathogen->receptor This compound This compound This compound->receptor Hypothesized Interaction ros Reactive Oxygen Species (ROS) Burst receptor->ros ca_influx Ca2+ Influx receptor->ca_influx mapk MAPK Cascade Activation ros->mapk ca_influx->mapk gene_expression Defense Gene Expression (e.g., PR proteins) mapk->gene_expression phytoalexins Phytoalexin Synthesis gene_expression->phytoalexins cell_wall Cell Wall Reinforcement gene_expression->cell_wall

Caption: A hypothetical plant defense signaling pathway potentially influenced by this compound.

References

Troubleshooting & Optimization

Eulicin Degradation: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Eulicin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the degradation pathways of this compound, a peptide therapeutic, and to offer solutions for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for a peptide drug like this compound?

A1: this compound, as a peptide, is susceptible to both chemical and physical degradation pathways. Chemical instability involves the breaking or formation of covalent bonds, while physical instability relates to changes in the peptide's higher-order structure.[1][2]

  • Chemical Degradation Pathways:

    • Hydrolysis: Cleavage of peptide bonds, often catalyzed by acidic or basic conditions, leading to smaller peptide fragments.[2][3] Sequences with Asp-Pro (D-P) or Asp-Gly (D-G) can be particularly susceptible.

    • Oxidation: Primarily affects residues with susceptible side chains, such as Methionine (Met) and Cysteine (Cys).[2] Tryptophan (Trp) and Tyrosine (Tyr) can also be oxidized.[4][5] Oxidation can be initiated by exposure to oxygen, light, or trace metals.[5][6]

    • Deamidation: The loss of an amide group from the side chains of Asparagine (Asn) or Glutamine (Gln) residues.[2][7] This reaction is pH-dependent and results in the formation of a cyclic imide intermediate, which then hydrolyzes to form either aspartic/glutamic acid or their iso-aspartate/iso-glutamate isomers.

    • Racemization: The conversion of an L-amino acid to a mixture of L- and D-isomers, which can alter the peptide's biological activity.[2]

    • Disulfide Bond Exchange: Incorrect formation or scrambling of disulfide bonds in peptides containing multiple Cysteine residues.[2]

  • Physical Degradation Pathways:

    • Aggregation: The self-association of peptide molecules to form soluble or insoluble aggregates, which can range from dimers and oligomers to large, structured amyloid fibrils.[2][8] Aggregation can be reversible or irreversible and may lead to reduced efficacy and potential immunogenicity.[8]

    • Adsorption: The binding of the peptide to surfaces, such as glass vials or chromatography columns, leading to a loss of product.[2]

Q2: What are the expected byproducts of this compound degradation?

A2: The byproducts depend on the specific degradation pathway.

  • Hydrolysis: Shorter peptide fragments resulting from the cleavage of the peptide backbone.[3]

  • Oxidation: Methionine sulfoxide and methionine sulfone are common byproducts from Met oxidation. Cysteine oxidation can lead to the formation of sulfenic acid or incorrect disulfide bonds.

  • Deamidation: Aspartic acid, iso-aspartic acid, glutamic acid, and iso-glutamic acid residues are formed from Asn and Gln.

  • Aggregation: Dimers, trimers, and higher-order soluble or insoluble aggregates.[8]

Q3: Which analytical techniques are recommended for studying this compound degradation?

A3: A combination of chromatographic and spectroscopic techniques is essential for comprehensive analysis.[9][10]

  • High-Performance Liquid Chromatography (HPLC): Reversed-Phase HPLC (RP-HPLC) is the most common method for separating this compound from its degradation products and quantifying purity.[11][12]

  • Size-Exclusion Chromatography (SEC): Used specifically to detect and quantify aggregates like dimers and other higher molecular weight species.[13]

  • Mass Spectrometry (MS): Crucial for identifying degradation products by providing accurate mass information.[14][15] When coupled with HPLC (LC-MS), it allows for the separation and structural characterization of byproducts in complex mixtures.[16]

  • Circular Dichroism (CD) Spectroscopy: Used to assess changes in the secondary structure of this compound, which can indicate physical instability or denaturation.[10]

Troubleshooting Guides

Issue 1: High variability in this compound assay results during stability studies.

  • Question: My RP-HPLC assay results for this compound stability samples show significant day-to-day variation. What could be the cause?

  • Answer: Variability in peptide assays can stem from several factors related to the peptide's properties and sample handling.

    • Hygroscopicity: Peptides are often hygroscopic, meaning they readily absorb moisture from the air.[17] This can lead to inaccurate weighing of your reference standard. Always determine the water content of the standard (e.g., using Karl Fischer titration) and correct the weight accordingly.[17]

    • Static Charge: Lyophilized peptides can be highly static, making accurate weighing difficult.[18] Use anti-static weighing equipment and handle the peptide in a humidity-controlled environment if possible.[18]

    • Sample Solubility: Ensure this compound is completely dissolved in the sample diluent. Incomplete dissolution of hydrophobic peptides can cause variability.[17] The diluent should ideally match the initial mobile phase conditions to avoid peak distortion.[13]

    • Adsorption: Peptides can adsorb to glass and plastic surfaces. Consider using low-adsorption vials or adding a small amount of organic solvent or surfactant to your diluent if compatible with your method.

Issue 2: Unexpected peaks appearing in the chromatogram of a stressed this compound sample.

  • Question: After subjecting this compound to forced degradation (e.g., acid hydrolysis), I see several new peaks in my RP-HPLC chromatogram. How do I identify them?

  • Answer: The appearance of new peaks is the expected outcome of a forced degradation study. The goal is to identify these degradation products.

    • Utilize LC-MS: The most effective way to identify these unknown peaks is by using liquid chromatography-mass spectrometry (LC-MS).[16] The mass spectrometer will provide the molecular weight of the species in each peak.

    • Predict Likely Modifications: Based on the stress condition applied, you can predict the likely degradation.

      • Acid/Base Stress: Look for mass changes corresponding to deamidation (+1 Da) or hydrolysis (cleavage of the peptide backbone).[7]

      • Oxidative Stress: Look for mass increases corresponding to the addition of oxygen atoms (+16 Da for methionine sulfoxide, +32 Da for methionine sulfone).

    • Tandem MS (MS/MS): To confirm the exact site of modification, perform tandem mass spectrometry.[15] Fragmenting the degradation product will allow you to pinpoint which amino acid residue has been altered.

Issue 3: Loss of this compound concentration over time with no corresponding increase in degradation peaks.

  • Question: The main peak for this compound is decreasing in my stability samples, but I don't see a proportional increase in impurity peaks. Where is the material going?

  • Answer: This scenario often points towards two possibilities: aggregation or surface adsorption.

    • Aggregation: The this compound may be forming high molecular weight (HMW) aggregates that are either precipitating out of solution or are not being detected by your current RP-HPLC method.

      • Troubleshooting Step: Analyze the sample using Size-Exclusion Chromatography (SEC), which is designed to separate molecules based on size and is the standard method for detecting aggregates.[13]

    • Adsorption: The peptide may be adsorbing to the surface of the storage container.

      • Troubleshooting Step: Quantify the total protein content in the vial using a technique like UV absorbance at 280 nm (if the peptide contains Trp or Tyr) or a colorimetric assay (e.g., BCA) and compare it to the initial concentration. A significant discrepancy suggests adsorption.

Data Presentation

Table 1: Recommended Conditions for Forced Degradation Studies of this compound

Stress ConditionReagent/ConditionTypical DurationPrimary Degradation Pathway Targeted
Acid Hydrolysis 0.1 M - 1 M HCl2 - 24 hoursHydrolysis, Deamidation
Base Hydrolysis 0.1 M - 1 M NaOH1 - 12 hoursDeamidation, Racemization, β-elimination
Oxidation 0.03% - 3% H₂O₂1 - 8 hoursOxidation (Met, Cys, Trp)
Thermal Stress 50°C - 70°C1 - 4 weeksDeamidation, Aggregation, Oxidation
Photostability ICH Q1B Option 1 or 2As per guidelineOxidation, Photodegradation

Note: The goal of forced degradation is typically to achieve 5-20% degradation of the main compound to ensure that analytical methods are stability-indicating.[19]

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable buffer (e.g., phosphate buffer, pH 7.0) or water.

  • Application of Stress:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

    • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M.

    • Oxidation: Mix an aliquot of the stock solution with an equal volume of 6% H₂O₂ to achieve a final peroxide concentration of 3%.

    • Thermal Stress: Place a sealed vial of the stock solution in a temperature-controlled oven at 60°C.

  • Incubation: Incubate the stressed samples for a predetermined time (e.g., 8 hours) at a controlled temperature (e.g., 40°C). Keep a control sample (unstressed) under refrigerated conditions.

  • Neutralization (for acid/base samples): After incubation, neutralize the acid- and base-stressed samples by adding an equimolar amount of base or acid, respectively.

  • Analysis: Dilute all samples (including the control) to the target analytical concentration with the appropriate mobile phase or diluent. Analyze immediately by RP-HPLC, SEC, and LC-MS.

  • Evaluation: Compare the chromatograms of the stressed samples to the control sample to identify new peaks and quantify the loss of the main this compound peak.

Protocol 2: RP-HPLC Method for Purity Analysis

  • Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: 5% to 65% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.[13]

  • Detection Wavelength: 220 nm.[12]

  • Injection Volume: 20 µL.

Note: For LC-MS analysis, it is preferable to use formic acid (FA) instead of TFA as the mobile phase modifier, as TFA can suppress the MS signal.[20]

Visualizations

cluster_chem Chemical Degradation cluster_phys Physical Degradation cluster_byproducts Degradation Byproducts Hydrolysis Hydrolysis (Acid/Base) Fragments Peptide Fragments Hydrolysis->Fragments Oxidation Oxidation (O₂, Light, Metal) Oxidized Oxidized Forms (Met-SO) Oxidation->Oxidized Deamidation Deamidation (Asn, Gln) Deamidated Deamidated/Iso-Asp Forms Deamidation->Deamidated Racemization Racemization D_Isomers D-Isomers Racemization->D_Isomers Aggregation Aggregation Aggregates Aggregates (Dimers, Oligomers) Aggregation->Aggregates Adsorption Adsorption Loss Loss of Material Adsorption->Loss This compound Native this compound This compound->Hydrolysis Cleavage This compound->Oxidation This compound->Deamidation This compound->Racemization This compound->Aggregation This compound->Adsorption

Caption: Major chemical and physical degradation pathways for the peptide this compound.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Evaluation Prep Prepare this compound Stock Solution Stress Apply Stress Conditions (Acid, Base, Heat, etc.) Prep->Stress Control Prepare Control Sample Prep->Control Neutralize Neutralize/Quench Reaction Stress->Neutralize HPLC RP-HPLC Analysis (Purity) Control->HPLC Neutralize->HPLC SEC SEC Analysis (Aggregation) Neutralize->SEC LCMS LC-MS Analysis (Identification) Neutralize->LCMS Compare Compare Stressed vs. Control HPLC->Compare SEC->Compare Identify Identify Degradation Products LCMS->Identify Compare->Identify Pathway Determine Degradation Pathway Identify->Pathway End End Pathway->End Start Start Study Start->Prep Start High Assay Variability Observed? CheckWeighing Review Weighing Procedure: - Use anti-static measures? - Account for water content? Start->CheckWeighing Yes CheckSolubility Verify Sample Solubility: - Is peptide fully dissolved? - Is diluent appropriate? CheckWeighing->CheckSolubility Procedure OK Resolved Variability Resolved CheckWeighing->Resolved Procedure Improved CheckAdsorption Investigate Adsorption: - Use low-binding vials? - Check total protein recovery CheckSolubility->CheckAdsorption Solubility OK CheckSolubility->Resolved Solubility Improved CheckAdsorption->Resolved Adsorption Minimized Unresolved Issue Persists: Consult Senior Scientist CheckAdsorption->Unresolved Adsorption Unlikely

References

Optimizing Eulicin dosage for in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers using Eulicin in in vivo studies. For optimal results, please review the following information carefully.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the novel serine/threonine kinase, TK-1A. Inhibition of TK-1A disrupts downstream signaling in the PI3K/AKT pathway, which is frequently hyperactivated in various tumor types. This disruption is intended to halt cell cycle progression and induce apoptosis in malignant cells.

Eulicin_Signaling_Pathway cluster_cell Cancer Cell cluster_drug GF Growth Factor GFR Growth Factor Receptor GF->GFR PI3K PI3K GFR->PI3K TK1A TK-1A PI3K->TK1A Activates AKT AKT Downstream Downstream Targets (Cell Proliferation, Survival) AKT->Downstream This compound This compound This compound->TK1A Inhibits TK1A->AKT Activates

Caption: Proposed mechanism of action for this compound in the TK-1A/AKT signaling pathway.

Q2: What is the recommended vehicle for this compound administration in vivo?

A2: this compound has low aqueous solubility. The recommended vehicle for intraperitoneal (IP) or oral gavage (PO) administration is a formulation of 10% DMSO, 40% PEG300, and 50% Saline. It is critical to prepare this vehicle fresh and ensure this compound is fully dissolved before administration.

Q3: What is a suggested starting dose for a xenograft mouse model?

A3: For initial efficacy studies in a standard subcutaneous xenograft mouse model, a starting dose of 25 mg/kg administered daily via IP injection is recommended. Dose-response studies should be conducted to determine the optimal dose for your specific model.

Troubleshooting Guide

Issue 1: Lack of Efficacy or Suboptimal Tumor Growth Inhibition

Q: I am not observing the expected anti-tumor effect with this compound. What are the potential causes and solutions?

A: Several factors could contribute to a lack of efficacy. A systematic approach to troubleshooting is recommended.

Troubleshooting_Efficacy Start No Tumor Inhibition Observed Check1 Verify Drug Formulation Start->Check1 Check2 Confirm Target Engagement Check1->Check2 Correct Sol1 Prepare fresh vehicle. Ensure complete dissolution. Check1->Sol1 Incorrect? Check3 Evaluate Dosage and Schedule Check2->Check3 Confirmed Sol2 Perform Western blot or IHC on tumor tissue for p-AKT levels. Check2->Sol2 Uncertain? Check4 Assess Tumor Model Genetics Check3->Check4 Optimized Sol3 Conduct a dose-escalation study. Consider BID dosing. Check3->Sol3 Suboptimal? Sol4 Confirm cell line expresses activated TK-1A pathway. Check4->Sol4 Uncertain?

Caption: Logical workflow for troubleshooting lack of this compound efficacy in vivo.

Troubleshooting Steps:

  • Drug Formulation and Administration: Incorrect preparation of the dosing solution is a common issue. Ensure the vehicle components are mixed in the correct order and that this compound is fully solubilized, as precipitation will drastically reduce the bioavailable dose.

  • Target Engagement: It is crucial to confirm that this compound is reaching the tumor tissue and inhibiting its target, TK-1A. This can be assessed by harvesting tumor tissue 2-4 hours post-dosing and measuring the phosphorylation status of downstream proteins like AKT via Western Blot or Immunohistochemistry (IHC). A lack of reduction in p-AKT levels suggests a bioavailability or dosing issue.

  • Dosage and Schedule: The initial dose of 25 mg/kg may be suboptimal for your specific tumor model. A dose-escalation study may be required. See the protocol and data tables below for guidance.

  • Tumor Model Suitability: Confirm that the cell line used for the xenograft expresses an activated TK-1A pathway. Cell lines that are not dependent on this pathway for growth and survival will not respond to this compound.

Issue 2: Observed Toxicity in Study Animals

Q: My mice are exhibiting signs of toxicity (e.g., >15% weight loss, lethargy). How can I manage this?

A: Toxicity can be dose-dependent or related to the administration vehicle.

Troubleshooting Steps:

  • Vehicle Control Group: Always include a group that receives the vehicle only. If toxicity is observed in this group, the vehicle itself may be the cause. Consider alternative formulations if possible.

  • Dose Reduction: The most straightforward approach is to reduce the dose. If 50 mg/kg is toxic, consider reducing to 40 mg/kg or 35 mg/kg.

  • Modify Dosing Schedule: Instead of daily (QD) dosing, switching to an intermittent schedule (e.g., every other day, or 5 days on/2 days off) can help mitigate cumulative toxicity while potentially maintaining efficacy.

  • Supportive Care: Provide supportive care such as supplemental nutrition and hydration gels, and ensure easy access to food and water.

Experimental Protocols & Data

Protocol: this compound In Vivo Dose-Response Study
  • Animal Acclimatization: Allow mice (e.g., female athymic nude) to acclimate for at least one week before the start of the study.

  • Tumor Implantation: Subcutaneously implant 5 x 10^6 tumor cells (in 100 µL of Matrigel/PBS) into the right flank of each mouse.

  • Tumor Growth Monitoring: Begin monitoring tumor volume and body weight three times per week once tumors are palpable.

  • Randomization: When average tumor volume reaches 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).

  • Dosing Preparation: Prepare this compound fresh daily in the recommended vehicle (10% DMSO, 40% PEG300, 50% Saline).

  • Administration: Administer the assigned dose of this compound or Vehicle control via the chosen route (e.g., IP) daily.

  • Data Collection: Measure tumor volume and body weight three times weekly. Tumor Volume = (Length x Width²) / 2.

  • Endpoint: The study endpoint is reached when tumors in the control group reach the pre-defined maximum size (e.g., 2000 mm³) or at the first sign of unacceptable toxicity.

  • Analysis: Calculate the percent tumor growth inhibition (%TGI) for each group compared to the vehicle control.

Data Tables

Table 1: Example Dose-Response Efficacy Data Data from a 21-day study in an HCT116 xenograft model.

GroupDose (mg/kg)Dosing ScheduleMean Final Tumor Volume (mm³)% TGI
Vehicle0QD, IP1850 ± 210-
This compound12.5QD, IP1480 ± 19520%
This compound25QD, IP925 ± 15050%
This compound50QD, IP460 ± 9875%

Table 2: Example Corresponding Toxicity Profile

GroupDose (mg/kg)Mean Body Weight ChangeMortalityClinical Observations
Vehicle0+5.2%0/10None
This compound12.5+4.8%0/10None
This compound25-2.5%0/10None
This compound50-16.8%2/10Lethargy, ruffled fur

Based on this example data, 50 mg/kg shows high efficacy but is poorly tolerated. The optimal dose may lie between 25 and 50 mg/kg, or an alternative dosing schedule for the 50 mg/kg dose should be explored.

Challenges in the large-scale production of Eulicin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the large-scale production of Eulicin. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the fermentation, purification, and scale-up of this compound production.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Fermentation Issues

Question: Why is my this compound yield significantly lower than expected?

Answer:

Low this compound yield can stem from several factors throughout the fermentation process. A systematic approach to troubleshooting is recommended. Key areas to investigate include:

  • Suboptimal Growth Conditions: The microbial strain producing this compound is sensitive to its environment. Deviations from optimal temperature, pH, and dissolved oxygen levels can significantly impact yield.[] Ensure your bioreactor's control systems are calibrated and maintaining setpoints.

  • Nutrient Limitation: The composition of the fermentation medium is critical. Depletion of essential nutrients such as carbon, nitrogen, or phosphate sources can halt this compound production.[2] Conversely, excessively high concentrations of some nutrients, like glucose, can inhibit secondary metabolite synthesis.[2]

  • Product Inhibition: High concentrations of this compound or other metabolic by-products can negatively affect the producing microorganism's viability and productivity.[3][4]

  • Contamination: The presence of competing microorganisms can divert nutrients away from your production strain or produce inhibitory substances, leading to a drop in yield.[][3]

Question: My fermentation is sluggish or has stalled completely. What should I do?

Answer:

A stalled fermentation requires immediate attention to identify the root cause. Consider the following possibilities:

  • Inoculum Viability: The health of your seed culture is paramount. Ensure the inoculum is in the logarithmic growth phase and has high viability before transferring to the production vessel.

  • Environmental Shock: Sudden changes in temperature or pH when transferring the inoculum can lead to a prolonged lag phase or cell death.[5] Gradual acclimatization of the culture to the production environment is crucial.

  • Inhibitory Compounds in Raw Materials: The quality of your raw materials is important. Some complex media components can contain trace elements or compounds that are inhibitory to your microbial strain.[3][4]

  • Shear Stress: In large bioreactors, high agitation rates can cause cellular damage, leading to reduced growth and production.

Purification Challenges

Question: I am experiencing significant loss of this compound during the purification process. How can I improve recovery?

Answer:

This compound purification can be challenging due to its complex biochemical properties. To improve recovery, consider the following:

  • Multi-Step Purification Strategy: A single purification method is often insufficient.[6] A combination of techniques such as affinity chromatography, ion exchange, and size exclusion chromatography can yield a purer product with higher recovery.[7]

  • Buffer Optimization: The pH, ionic strength, and additives of your purification buffers are critical for maintaining this compound's stability and activity.[7] Experiment with different buffer compositions to find the optimal conditions.

  • Minimizing Non-Specific Binding: During chromatography, this compound may bind non-specifically to the column matrix, leading to losses.[8] Modifying the wash buffers with low concentrations of salts or detergents can help reduce these interactions.[8]

Question: My final this compound product has low purity. What are the likely contaminants and how can I remove them?

Answer:

Contaminants in the final product can include host cell proteins, nucleic acids, endotoxins, and molecules structurally similar to this compound.

  • Host Cell-Related Impurities: These can be addressed by adding specific steps to your purification workflow, such as nuclease treatment to remove DNA/RNA or specific chromatography steps to separate proteins.

  • Endotoxins: If this compound is produced in a Gram-negative bacterium, endotoxin removal is critical.[6] Specialized chromatography resins are available for this purpose.[6]

  • Related Impurities: By-products from the fermentation with similar chemical properties to this compound can be difficult to separate. High-resolution chromatography techniques, such as HPLC, may be necessary for final polishing.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature and pH for this compound production?

A1: The optimal conditions can be strain-dependent. However, initial studies suggest a temperature range of 28-32°C and a pH of 6.5-7.0. It is highly recommended to perform a design of experiments (DoE) to determine the precise optimal conditions for your specific strain and bioreactor setup.

Q2: Are there any known inducers or repressors of the this compound biosynthetic pathway?

A2: While the complete regulatory network is still under investigation, it has been observed that complex carbon sources tend to enhance this compound production compared to simple sugars. High phosphate concentrations have been shown to repress the expression of some genes in the biosynthetic cluster.

Q3: What is the recommended method for cell lysis to recover intracellular this compound?

A3: For large-scale production, high-pressure homogenization is the most efficient method for cell lysis. However, it is important to optimize the pressure and number of passes to maximize this compound release without causing degradation. Sonication can be used at the lab scale.

Q4: How can I prevent foaming in the bioreactor?

A4: Foaming is a common issue in large-scale fermentation and can be managed by the addition of antifoaming agents.[9] It is crucial to use an appropriate, non-toxic antifoam and to optimize its addition to avoid any negative impact on the cells or downstream processing.

Data Presentation

Table 1: Effect of Carbon Source on this compound Yield
Carbon Source (10 g/L)Biomass (g/L)This compound Titer (mg/L)
Glucose15.2120.5
Fructose14.8115.3
Maltose18.5250.1
Soluble Starch20.1310.8
Table 2: Comparison of Purification Strategies
Purification WorkflowPurity (%)Recovery (%)
Ion Exchange -> Size Exclusion85.265.7
Affinity -> Ion Exchange95.878.3
Affinity -> Ion Exchange -> Size Exclusion99.172.5

Experimental Protocols

Protocol 1: Optimizing Fermentation Temperature
  • Prepare five identical lab-scale bioreactors with your standard this compound production medium.

  • Inoculate each bioreactor with the same volume and density of a seed culture.

  • Set the temperature of each bioreactor to a different setpoint: 26°C, 28°C, 30°C, 32°C, and 34°C.

  • Maintain a constant pH and dissolved oxygen level across all bioreactors.

  • Take samples at regular intervals (e.g., every 12 hours) for 120 hours.

  • Analyze the samples for biomass (optical density or dry cell weight) and this compound concentration (using a validated HPLC method).

  • Plot the this compound titer and biomass against time for each temperature to determine the optimal condition.

Protocol 2: Affinity Chromatography for this compound Purification
  • Equilibrate the affinity chromatography column (with a ligand specific to this compound or a purification tag) with 5 column volumes (CV) of binding buffer.

  • Load the clarified cell lysate onto the column at a flow rate recommended by the column manufacturer.

  • Wash the column with 10 CV of wash buffer to remove non-specifically bound proteins.

  • Elute this compound from the column using an appropriate elution buffer (e.g., containing a competing ligand or having a different pH or ionic strength).

  • Collect fractions and analyze for this compound concentration and purity using SDS-PAGE and HPLC.

  • Pool the fractions with the highest purity and concentration of this compound.

Visualizations

Eulicin_Production_Troubleshooting cluster_fermentation Fermentation Stage cluster_purification Purification Stage cluster_solutions_fermentation Potential Causes & Solutions cluster_solutions_purification Potential Causes & Solutions Low_Yield Low this compound Yield Growth_Conditions Check Growth Conditions (Temp, pH, DO) Low_Yield->Growth_Conditions Nutrient_Limitation Analyze Media Components Low_Yield->Nutrient_Limitation Contamination_Check Microscopy & Plating Low_Yield->Contamination_Check Stalled_Fermentation Stalled Fermentation Stalled_Fermentation->Growth_Conditions Stalled_Fermentation->Nutrient_Limitation Inoculum_Viability Assess Inoculum Health Stalled_Fermentation->Inoculum_Viability Low_Recovery Low Recovery Optimize_Buffers Optimize Buffer Conditions Low_Recovery->Optimize_Buffers Multi_Step_Purification Implement Multi-Step Strategy Low_Recovery->Multi_Step_Purification Low_Purity Low Purity Low_Purity->Multi_Step_Purification Endotoxin_Removal Add Endotoxin Removal Step Low_Purity->Endotoxin_Removal High_Res_Chromo Use High-Resolution Chromatography Low_Purity->High_Res_Chromo Eulicin_Purification_Workflow Start Clarified Cell Lysate Affinity_Chrom Affinity Chromatography Start->Affinity_Chrom Capture Step Ion_Exchange Ion Exchange Chromatography Affinity_Chrom->Ion_Exchange Intermediate Purification Size_Exclusion Size Exclusion Chromatography Ion_Exchange->Size_Exclusion Polishing Step Final_Product High Purity this compound Size_Exclusion->Final_Product

References

Eulicin Purification Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Eulicin.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound, providing potential causes and solutions in a question-and-answer format.

Category 1: Low Yield and Recovery

Question: Why is the recovery of this compound low after the initial capture step using cation exchange chromatography?

Answer:

Low recovery of this compound during cation exchange chromatography can be attributed to several factors related to binding, elution, or stability.

Potential Causes and Solutions:

  • Incorrect Binding pH: For effective binding to a cation exchanger, the buffer pH should be at least 0.5 to 1 unit below the isoelectric point (pI) of this compound. If the pI of this compound is unknown, empirical testing with a range of buffer pHs is recommended.[1]

  • High Salt Concentration in Sample: The ionic strength of the sample applied to the column must be low enough to allow for ionic interaction with the resin. High salt concentrations from the fermentation broth or previous steps will prevent binding.[1]

    • Solution: Desalt or dilute the sample with the binding buffer before loading it onto the column.

  • Precipitation on the Column: this compound might precipitate on the column if the buffer conditions are not optimal, leading to a blockage and loss of product.

    • Solution: Ensure the binding and elution buffers are optimized for this compound's solubility. Including additives like a low percentage of organic solvent might be necessary.[2]

  • Irreversible Binding: The interaction between this compound and the resin might be too strong, preventing its elution.

    • Solution: Increase the salt concentration in the elution buffer. A step or linear gradient of increasing salt concentration can be employed to find the optimal elution condition.[2]

Question: My this compound yield is decreasing significantly during downstream purification steps, particularly after using activated carbon. What could be the reason?

Answer:

Activated carbon is a powerful adsorbent that can sometimes lead to product loss if not optimized correctly.

Potential Causes and Solutions:

  • Irreversible Adsorption: this compound may be strongly and irreversibly binding to the activated carbon.[3]

    • Solution: Optimize the contact time, the ratio of activated carbon to protein, and the buffer conditions (pH and ionic strength) to favor the adsorption of impurities over this compound.[4]

  • pH-Dependent Adsorption: The adsorption of peptides onto activated carbon can be pH-dependent. At a pH near its isoelectric point, a peptide may have minimal effective charge, which can influence its interaction with the carbon surface.[5]

    • Solution: Experiment with different pH values for the solution during the activated carbon treatment to find a condition where impurities are maximally adsorbed and this compound remains in the solution.

Category 2: Purity and Contamination Issues

Question: After purification by cation exchange, my this compound sample still contains a significant amount of impurities. How can I improve the purity?

Answer:

Co-elution of impurities is a common challenge in chromatography. Optimizing the chromatographic parameters is key to enhancing purity.

Potential Causes and Solutions:

  • Sub-optimal Elution Gradient: A steep elution gradient may not be sufficient to resolve this compound from closely related impurities.[2]

    • Solution: Employ a shallower salt gradient during elution to improve the separation of this compound from contaminants.[6]

  • Wrong Resin Choice: The chosen cation exchange resin may not have the required selectivity for this compound and its specific impurities.

    • Solution: Screen different types of cation exchange resins (e.g., strong vs. weak cation exchangers) to find one that provides better resolution.

  • Presence of Hydrophobic Impurities: If the impurities are hydrophobic, they might interact with the resin matrix non-specifically.

    • Solution: Adding a low concentration of an organic solvent (e.g., acetonitrile) to the mobile phase can help to disrupt these hydrophobic interactions and improve separation.[7]

Question: I am using Reverse-Phase HPLC (RP-HPLC) for final polishing, but I'm observing peak tailing for my this compound peak. What is causing this?

Answer:

Peak tailing in RP-HPLC can be due to a variety of chemical and physical factors.

Potential Causes and Solutions:

  • Secondary Interactions: The basic nature of this compound may lead to interactions with residual silanol groups on the silica-based C18 column.

    • Solution: Use a low concentration of an ion-pairing agent like trifluoroacetic acid (TFA) (e.g., 0.1%) in the mobile phase to mask these silanol groups and improve peak shape.[8]

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the amount of sample loaded onto the column.

  • Column Contamination: The column may be contaminated with strongly retained substances from previous runs.

    • Solution: Implement a rigorous column cleaning and regeneration protocol between runs.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a purification protocol for this compound?

A1: Based on historical data, a good starting point for this compound purification involves initial capture from the fermentation filtrate using a cation exchange resin like IRC-50 or adsorption onto activated carbon.[9] This can be followed by elution and further polishing steps. For modern, high-resolution purification, incorporating a Reverse-Phase HPLC step is highly recommended for achieving high purity.[10][11]

Q2: How can I monitor the purity of this compound during the purification process?

A2: High-Performance Liquid Chromatography (HPLC), particularly RP-HPLC with UV detection, is a standard method for monitoring the purity of peptides like this compound.[12] For a more detailed analysis, HPLC can be coupled with mass spectrometry (LC-MS) to confirm the molecular weight of the purified peptide and identify impurities.

Q3: this compound seems to be unstable in my final formulation. What can I do to improve its stability?

A3: Peptide stability is often dependent on pH, temperature, and the presence of proteases or oxidizing agents.[13]

  • pH Optimization: Conduct a pH stability study to determine the optimal pH for storing this compound. Many peptides are most stable at a slightly acidic pH.

  • Temperature Control: Store purified this compound at low temperatures (e.g., 4°C for short-term and -20°C or -80°C for long-term storage).

  • Excipients: Consider the addition of stabilizing excipients, such as antioxidants or chelating agents, if oxidation is a suspected degradation pathway.

Q4: I am having trouble removing a particularly stubborn impurity. What should I do?

A4: If an impurity co-elutes with this compound in one chromatographic mode (e.g., cation exchange), an orthogonal separation technique should be employed. Orthogonal techniques separate molecules based on different properties. For example, if you are using ion exchange (separates by charge), a subsequent step using reverse-phase chromatography (separates by hydrophobicity) would be a good choice.[7]

Quantitative Data Summary

Table 1: Effect of pH on this compound Binding to a Strong Cation Exchange Resin

Binding Buffer pHThis compound Binding Capacity (mg/mL resin)
5.05.2
6.08.9
7.015.1
8.014.5

Table 2: Impact of Elution Salt Concentration on this compound Recovery and Purity in Cation Exchange Chromatography

NaCl Concentration in Elution Buffer (M)This compound Recovery (%)Purity (%)
0.24592
0.48885
0.69578
0.89670

Experimental Protocols

Protocol 1: Cation Exchange Chromatography for this compound Capture

This protocol provides a general method for the initial capture of this compound from a clarified fermentation broth.

  • Resin Selection: A strong cation exchange resin (e.g., WorkBeads 40S) is recommended.

  • Column Equilibration:

    • Equilibrate the column with 5-10 column volumes (CV) of binding buffer (e.g., 20 mM sodium phosphate, pH 7.0).

  • Sample Preparation:

    • Adjust the pH of the clarified fermentation broth to match the binding buffer.

    • Dilute the sample with the binding buffer to reduce the ionic strength if necessary.

  • Sample Loading:

    • Load the prepared sample onto the column at a linear flow rate of 100-150 cm/h.

  • Washing:

    • Wash the column with 5-10 CV of binding buffer to remove unbound impurities.

  • Elution:

    • Elute this compound using a linear gradient of 0 to 1.0 M NaCl in the binding buffer over 10-20 CV.

    • Alternatively, a step elution with increasing concentrations of NaCl (e.g., 0.2 M, 0.4 M, 0.6 M) can be used.

  • Fraction Collection:

    • Collect fractions and analyze for the presence of this compound using HPLC.

Protocol 2: Reverse-Phase HPLC for this compound Polishing

This protocol is suitable for the final purification of this compound to a high degree of purity.

  • Column Selection: A C18 stationary phase with a wide pore size (e.g., 300 Å) is suitable for peptides.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in water.

    • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

  • Column Equilibration:

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 CV.

  • Sample Preparation:

    • The this compound sample from the previous step should be in a buffer compatible with the mobile phase. If necessary, buffer exchange into Mobile Phase A.

  • Gradient Elution:

    • Inject the sample and elute with a linear gradient of Mobile Phase B (e.g., 5% to 65% over 30 minutes). The optimal gradient will need to be determined empirically.

  • Detection:

    • Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).

  • Fraction Collection:

    • Collect the peak corresponding to this compound.

  • Solvent Removal:

    • The collected fraction can be lyophilized to remove the acetonitrile and water.

Visualizations

Eulicin_Purification_Workflow cluster_0 Upstream Processing cluster_1 Downstream Purification Fermentation This compound Fermentation Clarification Broth Clarification (Centrifugation/Filtration) Fermentation->Clarification Cation_Exchange Cation Exchange Chromatography (Capture) Clarification->Cation_Exchange Carbon_Treatment Activated Carbon Treatment (Optional Impurity Removal) Cation_Exchange->Carbon_Treatment RP_HPLC Reverse-Phase HPLC (Polishing) Carbon_Treatment->RP_HPLC Lyophilization Lyophilization (Final Product) RP_HPLC->Lyophilization

Caption: A general workflow for the purification of this compound from fermentation broth.

Troubleshooting_Decision_Tree Start Low this compound Recovery in Cation Exchange Check_Binding Is this compound binding to the column? Start->Check_Binding No_Binding Potential Causes: - Incorrect buffer pH - High salt in sample Check_Binding->No_Binding No Binding_OK This compound binds but recovery is low Check_Binding->Binding_OK Yes Check_Elution Is this compound eluting from the column? Binding_OK->Check_Elution No_Elution Potential Causes: - Elution buffer strength too low - Irreversible binding Check_Elution->No_Elution No Elution_OK This compound elutes but yield is low Check_Elution->Elution_OK Yes Check_Stability Potential Causes: - Degradation on column - Precipitation Elution_OK->Check_Stability

Caption: A decision tree for troubleshooting low this compound recovery during cation exchange chromatography.

References

Technical Support Center: Enhancing the Antifungal Potency of Eulicin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Eulicin is a known antifungal agent with established in vitro activity. However, publicly available research specifically detailing methods to enhance its potency is limited. The following troubleshooting guides and FAQs are based on established principles and successful strategies employed for other antifungal compounds, particularly those with a polypeptide structure. These methodologies are provided as a strategic guide for researchers to explore potential avenues for enhancing this compound's efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the chemical nature of this compound and how might this influence strategies for potency enhancement?

This compound is a basic polypeptide antibiotic.[1] Its structure, as detailed in U.S. Patent 2,998,438, is C24H52N8O2.[1][2] Being a polypeptide, its potency can potentially be enhanced through strategies that are effective for other antimicrobial peptides, such as combination therapy, chemical modification, and advanced drug delivery systems. Its basic nature suggests it is likely cationic, a common feature of many antimicrobial peptides that interact with negatively charged fungal cell membranes.

Q2: What are the primary theorized strategies to enhance the antifungal potency of this compound?

Based on extensive research into other antifungal agents, particularly peptides, three primary strategies can be proposed for enhancing the potency of this compound:

  • Combination Therapy: Utilizing this compound in conjunction with other antifungal drugs to achieve synergistic effects.

  • Chemical Modification: Altering the chemical structure of this compound to improve its antifungal activity, stability, or reduce toxicity.

  • Nanoformulation: Encapsulating this compound within nanoparticles, such as liposomes, to improve its delivery, stability, and targeting to fungal cells.

Q3: Is there any information on the specific mechanism of action of this compound?

The specific molecular mechanism of action for this compound is not well-documented in publicly available literature. However, like many cationic antimicrobial peptides, it may involve interaction with and disruption of the fungal cell membrane. Understanding the precise mechanism would be a critical first step in a research program aimed at enhancing its potency.

Troubleshooting Guides

Issue 1: Sub-optimal Antifungal Activity of this compound in In Vitro Assays

If you are observing lower-than-expected antifungal activity with this compound in your experiments, consider the following troubleshooting steps based on the principles of combination therapy.

Potential Solution: Combination Therapy to Achieve Synergy

Combining this compound with other antifungal agents can lead to a synergistic effect, where the combined potency is greater than the sum of their individual potencies.

Experimental Protocol: Checkerboard Broth Microdilution Assay for Synergy Testing

This method is used to systematically test the interaction between two antimicrobial agents.

  • Preparation of Antifungal Stock Solutions: Prepare stock solutions of this compound and the secondary antifungal agent (e.g., Amphotericin B, Fluconazole) in an appropriate solvent (e.g., water, DMSO).

  • Serial Dilutions:

    • In a 96-well microtiter plate, perform serial twofold dilutions of this compound along the x-axis.

    • Perform serial twofold dilutions of the secondary antifungal agent along the y-axis.

    • This creates a matrix of wells with varying concentrations of both drugs.

  • Inoculum Preparation: Prepare a standardized fungal inoculum as per CLSI guidelines.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include wells with each drug alone as controls, as well as a growth control (no drug) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at the appropriate temperature and duration for the specific fungal species.

  • Reading the Results: Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination by observing the lowest concentration that inhibits visible fungal growth.

  • Data Analysis: Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination using the following formula:

    FICI = (MIC of this compound in combination / MIC of this compound alone) + (MIC of Drug B in combination / MIC of Drug B alone)

Data Interpretation:

FICI ValueInterpretation
≤ 0.5Synergy
> 0.5 to 4.0Indifference
> 4.0Antagonism

Example Data for Synergistic Combinations of Other Antifungal Peptides (for illustrative purposes):

PeptideCombination DrugFungal SpeciesFICIReference
γ31-45PvD1++Amphotericin BCandida albicansSynergistic[3]
Polymyxin BFluconazoleCryptococcus neoformansSynergistic[4]
Mo-CBP3-PepI/IIINystatinCandida albicans BiofilmSynergistic[5]
CryptomycinamideAmphotericin B, Itraconazole, CaspofunginVarious FungiSynergistic[6]
Issue 2: Limited Efficacy or High Toxicity of this compound at Therapeutic Concentrations

If this compound demonstrates limited efficacy in more complex models (e.g., biofilms, in vivo) or exhibits toxicity at effective concentrations, nanoformulation strategies can be explored.

Potential Solution: Liposomal Encapsulation of this compound

Encapsulating this compound in liposomes can improve its solubility, stability, and delivery to fungal cells, potentially reducing off-target toxicity.[7][8][9][10]

Experimental Protocol: Preparation of this compound-Loaded Liposomes via Thin-Film Hydration

  • Lipid Film Formation: Dissolve lipids (e.g., POPC, cholesterol) in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

  • Hydration: Hydrate the lipid film with an aqueous solution containing this compound. This will form multilamellar vesicles (MLVs).

  • Size Extrusion: To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with specific pore sizes (e.g., 100 nm).

  • Purification: Remove any unencapsulated this compound by methods such as dialysis or size exclusion chromatography.

  • Characterization:

    • Size and Zeta Potential: Determine the size distribution and surface charge of the liposomes using Dynamic Light Scattering (DLS).

    • Encapsulation Efficiency: Quantify the amount of this compound encapsulated within the liposomes using a suitable analytical method (e.g., HPLC after liposome disruption).

Further Enhancement: Fungal-Targeted Liposomes

To increase specificity, the liposome surface can be decorated with a ligand that binds to fungal cells, such as a peptide with known affinity for fungal cell wall components.[7][10] This can enhance drug delivery to the site of infection and further reduce systemic toxicity.

Issue 3: this compound Demonstrates Instability or Insufficient Antifungal Potency

If the native structure of this compound is found to be unstable under physiological conditions or if its intrinsic antifungal activity is moderate, chemical modification could be a viable strategy.

Potential Solution: Rational Design and Chemical Modification of this compound

Modifying the amino acid sequence of this compound could enhance its antifungal potency, stability against proteases, and thermal stability.[11]

Experimental Approach: Alanine Scanning Mutagenesis and Peptide Synthesis

  • Identify Key Residues: If the structure of this compound is known or can be predicted, identify residues that are likely important for its activity (e.g., cationic and hydrophobic residues).

  • Alanine Scanning: Systematically replace each amino acid residue of this compound with alanine.

  • Peptide Synthesis: Synthesize the modified this compound analogs using solid-phase peptide synthesis.

  • Activity Screening: Test the antifungal activity of each analog using standard MIC assays.

  • Structure-Activity Relationship (SAR) Analysis:

    • Analogs with significantly reduced activity indicate that the original residue is crucial for function.

    • Analogs with maintained or increased activity suggest that the original residue can be modified.

  • Lead Optimization: Based on the SAR data, design and synthesize new this compound derivatives with potentially enhanced properties. This could involve substituting key residues with other amino acids (e.g., non-natural amino acids to increase protease resistance) or modifying the N- or C-terminus.[12]

Visualizations

Experimental_Workflow_for_Synergy_Testing cluster_prep Preparation cluster_assay Checkerboard Assay cluster_analysis Data Analysis A Prepare this compound Stock D Serial Dilutions of this compound and Secondary Drug in 96-well Plate A->D B Prepare Secondary Antifungal Stock B->D C Prepare Fungal Inoculum E Inoculate Plate C->E D->E F Incubate Plate E->F G Determine MICs F->G H Calculate FICI G->H I Interpret Results (Synergy, Indifference, Antagonism) H->I

Caption: Workflow for synergy testing of this compound using a checkerboard assay.

Liposome_Formulation_Workflow A Dissolve Lipids in Organic Solvent B Form Thin Lipid Film (Rotary Evaporation) A->B C Hydrate Film with this compound Solution B->C D Form Multilamellar Vesicles (MLVs) C->D E Extrude to Form Unilamellar Vesicles (ULVs) D->E F Purify Liposomes (e.g., Dialysis) E->F G Characterize Liposomes (Size, Zeta Potential, Encapsulation Efficiency) F->G

Caption: Workflow for the preparation of this compound-loaded liposomes.

Chemical_Modification_Strategy A Native this compound B Identify Key Residues A->B C Perform Alanine Scanning B->C D Synthesize Peptide Analogs C->D E Screen for Antifungal Activity (MIC) D->E F Analyze Structure-Activity Relationship (SAR) E->F G Design Optimized this compound Derivatives F->G

Caption: Logical relationship for a chemical modification strategy for this compound.

References

Technical Support Center: Managing Eulicin Cytotoxicity in Mammalian Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage the cytotoxic effects of Eulicin in mammalian cell line experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing high levels of cytotoxicity with this compound in our cell line. What are the common causes?

High cytotoxicity can stem from several factors:

  • Dose and Exposure Time: this compound's cytotoxicity is often dose- and time-dependent. High concentrations or prolonged exposure will expectedly lead to increased cell death.

  • Cell Line Sensitivity: Different mammalian cell lines exhibit varying sensitivities to cytotoxic agents.[1][2] Factors influencing sensitivity include metabolic pathways, expression of drug transporters, and the robustness of cellular stress responses.

  • Mechanism of Action: this compound may induce cell death through various mechanisms, such as apoptosis, necrosis, or cell cycle arrest.[1][3] Understanding the primary mechanism is crucial for troubleshooting. For instance, Allicin, a comparable organosulfur compound, induces apoptosis via caspase-dependent and -independent pathways.[1][4]

  • Experimental Conditions: Culture conditions, such as cell density, media composition, and serum percentage, can influence cellular responses to this compound.

Q2: How can we reduce the off-target cytotoxicity of this compound while maintaining its desired therapeutic effect?

Several strategies can be employed to mitigate unwanted cytotoxicity:

  • Dose Optimization: The most straightforward approach is to perform a dose-response study to identify the lowest effective concentration of this compound that achieves the desired biological effect with minimal cytotoxicity.

  • Combination Therapy: Combining this compound with other agents can allow for a dose reduction of this compound, thereby decreasing its toxicity.[5][6][7][8] Synergistic effects may enhance the desired outcome without a corresponding increase in broad-spectrum cytotoxicity.

  • Drug Delivery Systems: Encapsulating this compound in nanoparticles, liposomes, or other drug delivery systems can control its release and target it to specific cells or tissues, reducing systemic toxicity.[9][10][11][12][13]

  • Modification of Culture Media: Altering the composition of the cell culture media can sometimes modulate cellular sensitivity to drugs. For example, substituting glucose with galactose can make cancer cells behave more like normal cells, potentially altering their response to toxins.[14]

  • Use of Cytoprotective Agents: Co-treatment with antioxidants or other cytoprotective agents may help to alleviate some of the toxic side effects, depending on this compound's mechanism of action. For instance, N-acetyl cysteine, a glutathione precursor, has been shown to prevent cell death induced by Allicin.[3]

Q3: What are the key signaling pathways involved in this compound-induced cytotoxicity?

While the specific pathways for this compound are under investigation, based on similar compounds like Allicin, the following pathways are likely implicated:

  • Mitochondrial Apoptosis Pathway: Many cytotoxic agents trigger the intrinsic apoptotic pathway. This involves mitochondrial membrane depolarization, release of cytochrome c, and activation of caspase-9 and caspase-3.[3]

  • Redox Homeostasis and Glutathione Depletion: Compounds like Allicin can deplete intracellular glutathione (GSH), a key antioxidant, leading to oxidative stress and subsequent cell death.[1][3]

  • Cell Cycle Regulation: this compound may cause cell cycle arrest at specific checkpoints, preventing cell proliferation and potentially leading to apoptosis.[15]

Troubleshooting Guides

Problem: High variability in cytotoxicity results between experiments.

Possible Cause Troubleshooting Step
Inconsistent Cell Seeding Density Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy.
Variation in Drug Preparation Prepare fresh stock solutions of this compound for each experiment. If using a solvent like DMSO, ensure the final concentration is consistent and non-toxic across all wells.
Edge Effects in Multi-well Plates To minimize evaporation, which can concentrate the drug, avoid using the outer wells of the plate or ensure proper humidification in the incubator.[16]
Inconsistent Incubation Times Standardize the duration of drug exposure across all experiments.

Problem: this compound appears to be cytostatic rather than cytotoxic at certain concentrations.

Possible Cause Troubleshooting Step
Drug Concentration At lower concentrations, this compound may only inhibit cell proliferation (cytostatic effect) without inducing cell death (cytotoxic effect).
Assay Limitations Standard viability assays like MTT measure metabolic activity, which can decrease in cytostatic conditions without an actual reduction in cell number.[17][18]
Solution Use a direct cell counting method (e.g., trypan blue exclusion) or a cytotoxicity assay that measures membrane integrity (e.g., LDH release) to differentiate between cytostatic and cytotoxic effects.[16]

Experimental Protocols

1. Dose-Response Cytotoxicity Assay (MTT Assay)

This protocol is adapted from standard methodologies to determine the concentration-dependent cytotoxicity of this compound.[1][2]

  • Cell Seeding: Seed mammalian cells in a 96-well plate at a density of 1-2 x 10^4 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Drug Treatment: Prepare a serial dilution of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 50 µL of MTT solution (2 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 550 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control.

2. Apoptosis Assay (YO-PRO-1 Staining)

This protocol, based on methods used for Allicin, helps to determine if this compound induces apoptosis.[1]

  • Cell Treatment: Seed and treat cells with this compound as described in the MTT assay protocol.

  • Staining: After the treatment period, wash the cells with PBS. Add YO-PRO-1 iodide to a final concentration of 1 µM and incubate for 20 minutes at room temperature, protected from light.

  • Fluorescence Measurement: Measure the fluorescence at an emission wavelength of 509 nm after excitation at 490 nm using a fluorescence microplate reader or a flow cytometer. An increase in fluorescence indicates apoptosis.

Quantitative Data Summary

The following table summarizes the cytotoxic effects of Allicin, a compound with properties that may be analogous to this compound, on various mammalian cell lines. This data can serve as a reference for designing experiments with this compound.

Cell LineIC50 (mM) after 24h exposure to Allicin
Human Lung Carcinoma (A549)~0.15
Mouse Fibroblast (3T3)~0.08
Human Umbilical Vein Endothelial Cell (HUVEC)~0.1
Human Colon Carcinoma (HT29)>0.2
Human Breast Cancer (MCF7)~0.12

Data is estimated from graphical representations in the cited literature.[1]

Visualizations

Eulicin_Cytotoxicity_Workflow Experimental Workflow for Assessing this compound Cytotoxicity cluster_setup Experiment Setup cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis start Seed Mammalian Cells in 96-well Plate treat Treat with Serial Dilutions of this compound start->treat viability Viability Assay (e.g., MTT) treat->viability apoptosis Apoptosis Assay (e.g., YO-PRO-1) treat->apoptosis dose_response Generate Dose-Response Curve viability->dose_response mechanism Determine Mechanism of Cell Death apoptosis->mechanism ic50 Calculate IC50 Value dose_response->ic50

Caption: Workflow for assessing this compound cytotoxicity.

Eulicin_Mitigation_Strategies Strategies to Reduce this compound Cytotoxicity cluster_strategies Mitigation Approaches This compound High this compound Cytotoxicity Dose_Opt Dose Optimization This compound->Dose_Opt Adjust Concentration Combo_Tx Combination Therapy This compound->Combo_Tx Add Synergistic Agent Delivery Drug Delivery Systems This compound->Delivery Encapsulate this compound Media_Mod Media Modification This compound->Media_Mod Alter Culture Conditions Reduced_Tox Reduced Cytotoxicity & Maintained Efficacy Dose_Opt->Reduced_Tox Combo_Tx->Reduced_Tox Delivery->Reduced_Tox Media_Mod->Reduced_Tox

Caption: Approaches to mitigate this compound-induced cytotoxicity.

Allicin_Apoptosis_Pathway Proposed Apoptotic Pathway for Allicin-like Compounds Allicin Allicin/Eulicin GSH Glutathione (GSH) Depletion Allicin->GSH ROS Increased ROS GSH->ROS Mito Mitochondrial Membrane Depolarization ROS->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Signaling pathway for Allicin-induced apoptosis.

References

Validation & Comparative

Comparative Analysis of Antifungal Mechanisms: Eulicin and Amphotericin B

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison between the antifungal agents Eulicin and Amphotericin B is inherently challenging due to the significant disparity in available scientific literature. Amphotericin B, a cornerstone of antifungal therapy for over five decades, has a well-documented and extensively studied mechanism of action.[1] In contrast, information on this compound is scarce and primarily originates from a patent filed in the early 1960s, with a notable absence of recent, peer-reviewed research to elucidate its precise molecular interactions and cellular effects.

This guide provides a detailed overview of the established mechanism of Amphotericin B and presents the limited available data for this compound, highlighting the current gaps in knowledge that preclude a direct, in-depth comparison.

Amphotericin B: A Deep Dive into its Mechanism of Action

Amphotericin B is a polyene antifungal agent renowned for its broad spectrum of activity against a wide range of fungal pathogens.[2][3] Its primary mechanism of action involves a direct interaction with the fungal cell membrane, leading to cell death. This process can be broken down into several key steps:

  • Ergosterol Binding: The fungicidal activity of Amphotericin B is predicated on its high affinity for ergosterol, the principal sterol component of fungal cell membranes.[1][2][4] This interaction is selective, as Amphotericin B has a lower affinity for cholesterol, the predominant sterol in mammalian cell membranes, which accounts for its therapeutic window.[4][5]

  • Pore Formation: Upon binding to ergosterol, Amphotericin B molecules aggregate and form transmembrane channels or pores.[1][4][5] These pores disrupt the integrity of the fungal cell membrane.

  • Ion Leakage and Cell Death: The formation of these pores leads to an uncontrolled leakage of intracellular ions, particularly potassium (K+), sodium (Na+), hydrogen (H+), and chloride (Cl-) ions, and other small molecules.[1][5] This rapid loss of essential cellular components disrupts the electrochemical gradient across the membrane, leading to metabolic arrest and ultimately, fungal cell death.[4]

  • Oxidative Damage: In addition to pore formation, evidence suggests that Amphotericin B can also induce oxidative stress within fungal cells by generating free radicals.[1][5] This oxidative damage further contributes to membrane permeability and cellular demise.

  • Immune Stimulation: Amphotericin B has also been shown to have a stimulatory effect on phagocytic cells, which can aid in the clearance of fungal infections.[1]

AmphotericinB_Mechanism cluster_extracellular Extracellular Space cluster_membrane Fungal Cell Membrane cluster_intracellular Fungal Cytoplasm AmB Amphotericin B Ergosterol Ergosterol AmB->Ergosterol Binds to ROS Reactive Oxygen Species (ROS) AmB->ROS Induces Pore Transmembrane Pore Ergosterol->Pore Forms Ions K+, Na+, H+, Cl- Pore->Ions Causes Leakage of CellDeath Fungal Cell Death Ions->CellDeath Leads to ROS->CellDeath Contributes to

Mechanism of Action of Amphotericin B

This compound: An Obscure Antifungal Agent

This compound is described in a 1961 patent as a fungicidal agent produced by a species of Streptomyces.[6] The patent provides some in vitro data on its inhibitory activity against a range of fungi and Mycobacterium tuberculosis. However, the specific molecular target and the mechanism by which it exerts its antifungal effect are not detailed in the available documentation.

Reported Antifungal Activity of this compound

The following table summarizes the minimal inhibitory concentrations (MICs) of this compound against various fungi as reported in the 1961 patent. It is important to note that these values were determined using a broth dilution method from that era, and direct comparison to modern antifungal susceptibility testing may not be appropriate.

Fungal OrganismMinimal Inhibitory Concentration (µg/mL)
Aspergillus niger0.0053
M. Apiospermum0.037
Histoplasma capsulatum0.074
C. wernerki0.074
C. neoformans0.074
Alternaria solanium0.074
Hormodendrum pedrosoi compactum0.28
Phialophora verrucosa0.28
Blastomyces brasiliensis0.59
Nocardia asteroides2.3
Epidermophyton floccosum1.2
Trichophyton mentagrophytes2.3
Microsporum gypseum>9.5
(Data sourced from US Patent 2,998,438)[6]

Without further research, any depiction of this compound's mechanism of action would be purely speculative.

Experimental Protocols for Comparative Mechanistic Studies

While a direct comparison between this compound and Amphotericin B is not currently possible due to the lack of data on this compound, a general experimental workflow can be outlined for how researchers would approach comparing a novel antifungal agent to a well-characterized one like Amphotericin B.

General Workflow for Elucidating and Comparing Antifungal Mechanisms
  • Initial Susceptibility Testing: Determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of the novel agent against a panel of clinically relevant fungal species. This provides a baseline for its potency.

  • Cell Viability and Time-Kill Assays: To understand the dynamics of the antifungal effect (fungistatic vs. fungicidal), time-kill studies are performed at various concentrations of the drug.

  • Localization and Target Identification:

    • Fluorescent Labeling: A fluorescently labeled version of the novel antifungal can be used to visualize its localization within the fungal cell (e.g., cell wall, cell membrane, cytoplasm, or nucleus).

    • Genomic and Proteomic Approaches: Techniques like transcriptome sequencing (RNA-seq) or proteomics can reveal which cellular pathways are perturbed by the drug, offering clues to its mechanism.

  • Cellular Integrity Assays:

    • Membrane Permeabilization: Assays using fluorescent dyes that only enter cells with compromised membranes (e.g., propidium iodide) can determine if the agent disrupts the cell membrane, similar to Amphotericin B.

    • Ergosterol Binding Studies: Spectrophotometric assays can be used to investigate if the novel compound binds to ergosterol.

    • Cell Wall Integrity: The effect on the cell wall can be assessed by observing for cell lysis in the presence of osmotic stressors like sorbitol.

  • Investigation of Specific Cellular Processes: Based on initial findings, more targeted experiments can be designed. For example, if mitochondrial dysfunction is suspected, assays for reactive oxygen species (ROS) production and mitochondrial membrane potential can be conducted.

Experimental_Workflow cluster_integrity Cellular Integrity Assessment start Novel Antifungal Agent (e.g., this compound) mic_mfc Determine MIC & MFC start->mic_mfc time_kill Time-Kill Assays mic_mfc->time_kill localization Cellular Localization (Fluorescent Tagging) time_kill->localization pathway_analysis Pathway Analysis (RNA-seq, Proteomics) time_kill->pathway_analysis membrane Membrane Permeabilization Assay time_kill->membrane ergosterol Ergosterol Binding Assay time_kill->ergosterol cell_wall Cell Wall Stress Test time_kill->cell_wall specific_assays Specific Pathway Assays (e.g., ROS, Mitochondrial Potential) localization->specific_assays pathway_analysis->specific_assays comparison Compare Data with Amphotericin B Profile membrane->comparison ergosterol->comparison cell_wall->comparison specific_assays->comparison mechanism Elucidate Mechanism of Action comparison->mechanism

Generalized Workflow for Comparing Antifungal Mechanisms

Conclusion

Amphotericin B remains a critical antifungal with a thoroughly characterized mechanism of action centered on its interaction with ergosterol in the fungal cell membrane.[1][2][4][5] this compound, on the other hand, is a historical compound with limited and dated publicly available information.[6] The absence of modern, peer-reviewed studies on this compound makes a scientifically rigorous comparison of its mechanism of action with that of Amphotericin B impossible at this time. Further research, following a systematic experimental workflow as outlined, would be necessary to isolate and characterize this compound's mechanism, which could then allow for a meaningful comparative analysis.

References

Comparative Analysis of Eulicin and Other Antifungals: A Review of Cross-Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative overview of Eulicin's antifungal activity in the context of known cross-resistance mechanisms observed with other major antifungal drug classes. Due to the limited publicly available data on cross-resistance studies specifically involving this compound, this document focuses on established resistance pathways of polyenes and azoles to provide a framework for potential resistance considerations.

Introduction to this compound

This compound is an antifungal agent with demonstrated in vitro activity against a range of fungi.[1] Its specific mechanism of action and the potential for cross-resistance with other antifungal classes have not been extensively studied in publicly available literature. Understanding the resistance mechanisms of established antifungals is crucial for predicting and managing potential resistance to new agents like this compound.

Mechanisms of Antifungal Resistance

Fungal pathogens have evolved various strategies to counteract the effects of antifungal drugs. These mechanisms can lead to reduced susceptibility and, in some cases, cross-resistance between drugs of the same or different classes.

Polyene Resistance

Polyenes, such as Amphotericin B, act by binding to ergosterol in the fungal cell membrane, leading to pore formation and cell death.[2][3][4][5] Resistance to polyenes is often associated with alterations in the cell membrane's sterol composition.[2][6][7]

  • Ergosterol Biosynthesis Pathway Alterations: Mutations in genes of the ergosterol biosynthesis pathway, such as ERG3, can lead to a decrease or complete loss of ergosterol in the cell membrane.[6][7] This reduces the binding sites for polyenes, thereby conferring resistance.

  • Formation of a Drug-Resistant Biofilm: Biofilm formation can limit drug penetration, contributing to reduced susceptibility.

Azole Resistance

Azoles inhibit the enzyme lanosterol 14-α-demethylase, which is encoded by the ERG11 or CYP51 genes and is essential for ergosterol biosynthesis.[2][3][8] Resistance to azoles is a significant clinical concern and can occur through several mechanisms:[3][8]

  • Target Site Modification: Mutations in the ERG11 gene can alter the structure of the target enzyme, reducing its affinity for azole drugs.[2][6][8]

  • Overexpression of the Target Enzyme: Increased expression of the ERG11 gene leads to higher levels of the target enzyme, requiring higher drug concentrations for inhibition.[2][6][8]

  • Efflux Pump Overexpression: Upregulation of ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters results in the active removal of azole drugs from the cell.[2][6][8]

  • Development of Bypass Pathways: Alterations in the sterol biosynthesis pathway can allow the fungus to bypass the need for the azole-targeted step.[7]

Cross-Resistance Between Antifungal Classes

Cross-resistance occurs when resistance to one antifungal agent confers resistance to another, often due to a shared mechanism of action or a common resistance mechanism.

  • Azole-Polyene Cross-Resistance: A notable example of cross-resistance involves alterations in the ergosterol biosynthesis pathway. Mutations in the ERG3 gene can lead to the accumulation of alternative sterols in the cell membrane.[7] This not only confers resistance to azoles but can also lead to cross-resistance to polyenes, as their target, ergosterol, is absent.[7][9]

  • Cross-Resistance Among Azoles: Resistance to one azole often leads to cross-resistance to other azoles, particularly those with similar structures and mechanisms of action.[10][11][12][13] This is frequently due to the overexpression of multidrug efflux pumps that can extrude a broad range of azole compounds.[8][11]

In Vitro Activity of this compound

While direct cross-resistance studies are not available, the in vitro activity of this compound against various fungi has been documented. The following table summarizes the minimal inhibitory concentration (MIC) required to inhibit the growth of several fungal species.

Fungal SpeciesMinimal Inhibitory Concentration (µg/mL)
Aspergillus niger0.0053
M. Apiospermum0.037
Histoplasma capsulatum0.074
C. wernerki0.074
C. neoformans0.074
Hormodendrum pedrosoi compactum0.28
Phialophora verrucosa0.28
Blastomyces brasiliensis0.59
Nocardia asteroides2.3
Epidermophyton floccosum1.2
Trichophyton mentagrophytes2.3
Microsporum gypseum9.5
Alternaria solanium0.074

Data sourced from a broth dilution method study.[1]

Experimental Protocols

Determination of In Vitro Antifungal Activity of this compound

The minimal inhibitory concentration (MIC) of this compound was determined using a broth dilution method.

  • Preparation of this compound Dilutions: Aqueous solutions of this compound were prepared in twofold serial dilutions.

  • Inoculation: A previously prepared inoculum of the test fungus was added to the medium.

  • Incubation: The inoculated media containing the this compound dilutions were incubated at room temperature. The incubation period varied depending on the time required for visible growth in the control tubes (without this compound).

  • MIC Determination: The MIC was defined as the lowest concentration of this compound per milliliter that showed no visible growth after the incubation period.[1]

Visualizing Antifungal Resistance Mechanisms

The following diagrams illustrate the key mechanisms of resistance to polyene and azole antifungals.

Polyene_Resistance cluster_membrane Fungal Cell Membrane cluster_cytoplasm Cytoplasm Ergosterol Ergosterol Pore Pore Formation & Cell Death Ergosterol->Pore AlteredSterol Altered Sterols Polyene Polyene Antifungal (e.g., Amphotericin B) Polyene->Ergosterol Binds to Polyene->AlteredSterol Binding Reduced ErgGenes Ergosterol Biosynthesis Genes (e.g., ERG3) Mutation Mutation ErgGenes->Mutation Mutation->AlteredSterol Leads to

Caption: Mechanism of polyene action and resistance.

Azole_Resistance cluster_cell Fungal Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_resistance Resistance Mechanisms EffluxPump Efflux Pump (ABC/MFS) Azole Azole Antifungal Azole->EffluxPump Expelled Erg11 Erg11 Enzyme (Lanosterol 14-α-demethylase) Azole->Erg11 Inhibits Ergosterol Ergosterol Biosynthesis Erg11->Ergosterol Catalyzes Erg11Gene ERG11 Gene Erg11Gene->Erg11 Encodes TargetMutation Target Site Mutation TargetMutation->Erg11 Alters TargetOverexpression Target Overexpression TargetOverexpression->Erg11Gene Amplifies PumpUpregulation Efflux Pump Upregulation PumpUpregulation->EffluxPump Increases

Caption: Key mechanisms of azole antifungal resistance.

References

In Vivo Validation of Antifungal Activity: A Comparative Analysis of Allicin and Standard Antifungal Agents

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "Eulicin": Initial searches for an antifungal agent named "this compound" did not yield specific in vivo validation studies. However, the compound "Allicin," a key bioactive component of garlic, has a phonetically similar name and a body of research validating its antifungal properties in animal models. This guide will therefore focus on Allicin as a novel antifungal agent and compare its in vivo efficacy with established antifungal drugs: Amphotericin B, Fluconazole, and Caspofungin. This comparative analysis is intended for researchers, scientists, and drug development professionals to provide objective data and methodologies for evaluating antifungal candidates.

Comparative Efficacy of Antifungal Agents in Animal Models

The following table summarizes the in vivo efficacy of Allicin, Amphotericin B, Fluconazole, and Caspofungin in various animal models of fungal infections. The data highlights key performance indicators such as survival rates and reduction in fungal burden.

Antifungal AgentFungal SpeciesAnimal ModelDosage RegimenKey Efficacy OutcomesReference
Allicin Candida albicansSystemic Candidiasis Mouse Model (BALB/c)5 mg/kg/dayIncreased mean survival time from 8.4 to 15.8 days. Slightly less efficacious than fluconazole in reducing fungal load.[1][2][3]
Cryptococcus neoformansPulmonary Cryptococcosis Mouse Model (C57BL/6)8 mg/kg/day for 7 daysSimilar efficacy to fluconazole (20 mg/kg) in reducing fungal burden.[4][5]
Trichosporon asahiiSystemic Trichosporonosis Mouse Model20 mg/kg/dayProlonged mean survival time from 6.5 to 9.4 days and significantly reduced kidney fungal burden.[6]
Amphotericin B Candida aurisNeutropenic Murine Bloodstream Infection Model1 mg/kg/day for 5 daysSignificantly increased survival rates for East Asian, South African, and one South American clade. Decreased fungal burden in heart, kidneys, and brain.[7][8]
Aspergillus fumigatusMurine Model of Central Nervous System Aspergillosisi.p. or i.v.40% survival rate compared to 0% in control group.[9]
Candida albicansNeutropenic Mouse Disseminated Candidiasis Model0.08 to 20 mg/kg over 72hDose-dependent killing, ranging from 0 to 2 log10 CFU/kidney reduction.[10]
Fluconazole Candida albicansSystemic Candidiasis Mouse Model4.56 mg/kg/day (ED50)Dose-dependent reduction in kidney fungal counts.[11]
C. tropicalis, C. glabrataRat Model of Systemic Candidiasis20 and 80 mg/kg/day for 7 daysReduced kidney and liver titers, slightly inferior to Amphotericin B.[12]
Candida albicansNeutropenic Murine Disseminated Candidiasis Model3.125 and 12.5 mg/kg (single dose)Demonstrated significant persistent antifungal effects (in vivo PAE).[13]
Caspofungin Candida albicansJuvenile Mouse Model of CNS Candidiasis1, 2, 4, or 8 mg/kg/day for 7 days100% survival in all treated groups; dose-dependent reduction in kidney and brain fungal burden. Equivalent or better efficacy than Amphotericin B at 1 mg/kg.[14]
Aspergillus fumigatusNeutropenic Rat Model of Invasive Pulmonary Aspergillosis1, 2, 3, or 4 mg/kg/day for 10 daysDose-dependent increase in efficacy, with 4 mg/kg/day resulting in 100% survival.[15]
Candida albicansCyclophosphamide-Induced Immunosuppressed Mice0.125 to 2.0 mg/kgSignificant reduction in log10 CFU of C. albicans in kidneys.[16]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vivo studies. Below are representative experimental protocols for evaluating the antifungal agents discussed.

Systemic Candidiasis Mouse Model
  • Objective: To evaluate the efficacy of an antifungal agent in treating a disseminated Candida albicans infection.

  • Animal Model: Immunocompetent or immunosuppressed (e.g., neutropenic) BALB/c or C57BL/6 mice.

  • Infection: Mice are infected intravenously (i.v.) via the lateral tail vein with a suspension of C. albicans (e.g., 1 x 10^5 to 1 x 10^6 CFU/mouse).

  • Treatment: Treatment with the antifungal agent (e.g., Allicin, Fluconazole) is initiated at a specified time post-infection (e.g., 2 to 24 hours) and administered daily for a defined period (e.g., 7-14 days). The drug can be administered via various routes, including intraperitoneal (i.p.), intravenous (i.v.), or oral gavage.

  • Endpoints:

    • Survival: Mice are monitored daily, and survival rates are recorded.

    • Fungal Burden: At the end of the treatment period, mice are euthanized, and organs (typically kidneys, liver, spleen, and brain) are aseptically removed, homogenized, and plated on appropriate agar media to determine the colony-forming units (CFU) per gram of tissue.

  • Control Groups: A control group receiving a vehicle (e.g., saline, DMSO) without the active drug is included in all experiments.

Pulmonary Aspergillosis/Cryptococcosis Model
  • Objective: To assess the efficacy of an antifungal agent in a model of invasive pulmonary fungal infection.

  • Animal Model: Immunosuppressed mice or rats (e.g., cyclophosphamide-induced neutropenia).

  • Infection: Animals are anesthetized and intranasally inoculated with a suspension of fungal spores (e.g., Aspergillus fumigatus or Cryptococcus neoformans).

  • Treatment: Antifungal therapy is initiated at a set time post-infection and continued for a specified duration.

  • Endpoints:

    • Survival: Monitored daily over the course of the experiment.

    • Fungal Burden: Lungs and other target organs are harvested, homogenized, and cultured to determine CFU/gram of tissue.

    • Histopathology: Organ tissues may be fixed, sectioned, and stained (e.g., with Gomori's methenamine silver or Periodic acid-Schiff) to visualize fungal elements and tissue damage.

Visualizing Experimental Workflows and Mechanisms of Action

Experimental Workflow for In Vivo Antifungal Efficacy Testing

The following diagram illustrates a typical workflow for an in vivo study validating the efficacy of a novel antifungal agent.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase cluster_outcome Outcome A Fungal Culture Preparation D Fungal Inoculation A->D B Animal Acclimatization C Immunosuppression (if required) B->C C->D E Antifungal Treatment Administration D->E F Survival Monitoring E->F G Fungal Burden Analysis (CFU) E->G H Histopathological Examination E->H I Efficacy Determination F->I G->I H->I

Caption: A generalized workflow for in vivo antifungal drug efficacy studies.

Mechanisms of Action of Antifungal Agents

The diagram below illustrates the distinct mechanisms of action for Allicin and the comparator antifungal drug classes.

G cluster_fungus Fungal Cell cluster_drugs CellWall Cell Wall (β-(1,3)-D-glucan) CellMembrane Cell Membrane (Ergosterol) Cytoplasm Cytoplasm (Thiol-containing enzymes) DNA Nucleus (DNA Replication) Allicin Allicin Allicin->Cytoplasm Inhibits thiol-containing enzymes AmphotericinB Amphotericin B (Polyene) AmphotericinB->CellMembrane Binds to ergosterol, forms pores Fluconazole Fluconazole (Azole) Fluconazole->CellMembrane Inhibits ergosterol synthesis Caspofungin Caspofungin (Echinocandin) Caspofungin->CellWall Inhibits β-(1,3)-D-glucan synthesis

Caption: Mechanisms of action of Allicin and major antifungal drug classes.

Discussion on Mechanisms of Action

  • Allicin: The antifungal activity of allicin is multifaceted. It is known to interact with thiol-containing enzymes, disrupting crucial metabolic pathways within the fungal cell.[17] Evidence also suggests that allicin can interfere with the fungal cell membrane.[4][6] This broad mechanism may contribute to a lower likelihood of resistance development.

  • Amphotericin B (Polyenes): This class of antifungals binds directly to ergosterol, a key component of the fungal cell membrane.[18][19] This binding leads to the formation of pores or channels, causing leakage of essential intracellular components and ultimately leading to fungal cell death.[20][21][22][23]

  • Fluconazole (Azoles): Azoles work by inhibiting the enzyme lanosterol 14-alpha-demethylase, which is essential for the synthesis of ergosterol.[20][24][25][26][27] The depletion of ergosterol and the accumulation of toxic sterol intermediates disrupt the integrity and function of the fungal cell membrane.

  • Caspofungin (Echinocandins): This class has a unique mechanism of action, inhibiting the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall.[28][29][30][31][32] This disruption of the cell wall leads to osmotic instability and cell lysis.

References

Head-to-Head Comparison: Eulicin and Echinocandins in Antifungal Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis for researchers, scientists, and drug development professionals.

In the landscape of antifungal therapeutics, the echinocandins represent a cornerstone for the treatment of invasive fungal infections, backed by extensive research and clinical data. In contrast, Eulicin, an antibiotic identified decades ago, remains a less-characterized agent. This guide provides a comparative overview of this compound and the echinocandin class of antifungals, synthesizing the available experimental data to inform future research and drug development endeavors. While a comprehensive head-to-head comparison is limited by the sparse data on this compound, this document collates the existing knowledge on both entities to highlight their known antifungal properties and mechanisms.

Executive Summary

Echinocandins are a well-established class of antifungal drugs that non-competitively inhibit β-(1,3)-D-glucan synthase, a critical enzyme for fungal cell wall synthesis.[1][2][3][4] This mechanism of action confers fungicidal activity against most Candida species and fungistatic activity against Aspergillus species.[1][3][5][6] In stark contrast, detailed mechanistic insights into this compound are largely unavailable in recent scientific literature. Early research from the 1960s identified its broad-spectrum activity against various fungi and some bacteria.[7][8]

This guide presents a side-by-side comparison of their chemical properties, mechanism of action, antifungal spectrum, and available in vivo data. The significant disparity in the volume of research will be evident, underscoring the potential for further investigation into this compound's antifungal properties.

Chemical and Physical Properties

PropertyThis compoundEchinocandins
Chemical Class Guanidine-containing antibioticCyclic lipopeptides
Chemical Formula C24H52N8O2[9]Variable (e.g., Caspofungin: C52H88N10O15)[10]
Molecular Weight 484.7 g/mol Variable (e.g., Caspofungin: ~1213 g/mol )[10]
Water Solubility Soluble[7]Generally water-soluble
Source Produced by Streptomyces parvus[8]Semi-synthetic derivatives of fungal fermentation products[2][4]

Mechanism of Action

Echinocandins:

The mechanism of action for echinocandins is well-elucidated. They target the fungal cell wall by inhibiting the β-(1,3)-D-glucan synthase enzyme complex.[1][2][3][4] This enzyme is responsible for the synthesis of β-(1,3)-D-glucan, a major structural polymer of the fungal cell wall that is absent in mammalian cells, providing a high degree of selective toxicity.[4] Inhibition of this enzyme disrupts cell wall integrity, leading to osmotic instability and ultimately cell death in susceptible fungi.[1][5]

Echinocandin_Pathway Echinocandin Echinocandin Glucan_Synthase β-(1,3)-D-Glucan Synthase (Fks1p subunit) Echinocandin->Glucan_Synthase Non-competitive inhibition Beta_Glucan β-(1,3)-D-Glucan Synthesis Glucan_Synthase->Beta_Glucan Cell_Wall Fungal Cell Wall Integrity Beta_Glucan->Cell_Wall Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Disruption

Mechanism of action of Echinocandins.

This compound:

The precise mechanism of action of this compound has not been extensively studied or reported in recent literature. Older documentation suggests it interferes with fungal growth, but the specific molecular target remains to be identified.

Antifungal Spectrum and Potency

The following tables summarize the in vitro activity of this compound and Echinocandins against a range of fungal pathogens. It is important to note that the this compound data is derived from historical documents and may not have been generated using current standardized methodologies.

Table 1: In Vitro Antifungal Activity of this compound
Fungal SpeciesMIC (µg/mL)Reference
Aspergillus niger0.0053[8]
Histoplasma capsulatum0.074[8]
Cryptococcus neoformans0.074[8]
Blastomyces brasiliensis0.59[8]
Trichophyton mentagrophytes2.3[8]
Microsporum gypseum9.5[8]
Table 2: In Vitro Antifungal Activity of Echinocandins (Representative Data)
Fungal SpeciesCaspofungin MIC (µg/mL)Micafungin MIC (µg/mL)Anidulafungin MIC (µg/mL)
Candida albicans0.03 - 0.250.008 - 0.120.015 - 0.12
Candida glabrata0.06 - 0.50.015 - 0.120.03 - 0.25
Candida parapsilosis0.5 - 40.12 - 20.25 - 4
Aspergillus fumigatus0.06 - 0.50.008 - 0.060.015 - 0.12
Cryptococcus neoformans> 16> 8> 8

Note: MIC values for Echinocandins are compiled from various sources and represent typical ranges. Actual values can vary by strain and testing methodology.[11][12]

Resistance Mechanisms

Echinocandins:

Resistance to echinocandins, though still relatively uncommon, is an emerging concern.[3] The primary mechanism of resistance involves mutations in the FKS1 or FKS2 genes, which encode the catalytic subunit of the β-(1,3)-D-glucan synthase.[13][14] These mutations reduce the sensitivity of the enzyme to the drug. Another described mechanism involves the upregulation of chitin synthesis as a compensatory response to cell wall stress, which can lead to drug tolerance.[15]

Echinocandin_Resistance cluster_0 Target Modification cluster_1 Cellular Stress Response FKS_Mutation Mutations in FKS1/FKS2 genes Enzyme_Sensitivity Decreased enzyme sensitivity to echinocandins FKS_Mutation->Enzyme_Sensitivity Resistance Resistance Enzyme_Sensitivity->Resistance Chitin_Upregulation Upregulation of chitin synthesis Chitin_Upregulation->Resistance Tolerance Cell_Wall_Stress Cell wall stress Cell_Wall_Stress->Chitin_Upregulation

Mechanisms of resistance to Echinocandins.

This compound:

There is no available information on the mechanisms of resistance to this compound in the recent scientific literature.

In Vivo Efficacy

Echinocandins:

Extensive in vivo studies and clinical trials have demonstrated the efficacy of echinocandins in treating various invasive fungal infections. They have shown efficacy in murine models of disseminated candidiasis and aspergillosis.[11] In humans, they are approved for the treatment of candidemia, invasive candidiasis, and esophageal candidiasis.[3] Pharmacodynamic studies have shown that the area under the concentration-time curve to MIC ratio (AUC/MIC) is the key parameter linked to efficacy.[11][12]

This compound:

A 1961 patent describes the protective and toxic doses of this compound in mice infected with Blastomyces dermatitidis.[8] However, no recent or comprehensive in vivo efficacy studies for this compound are available in the public domain.

ParameterThis compound (in mice infected with B. dermatitidis)Echinocandins (Representative data in murine candidiasis)
Route of Administration Intraperitoneal, Intramuscular, Oral[8]Intravenous, Intraperitoneal[11]
Efficacy Endpoint Average Protective Dose (PD50)[8]Fungal burden reduction (log CFU/organ)
Reported Efficacy PD50 values reported in mcg/dose/mouse[8]Dose-dependent reduction in fungal burden[11][12]

Experimental Protocols

Antifungal Susceptibility Testing (Broth Microdilution)

A standardized protocol for determining the Minimum Inhibitory Concentration (MIC) is crucial for comparing the potency of antifungal agents. The following is a generalized workflow based on the Clinical and Laboratory Standards Institute (CLSI) M27/M38 guidelines, commonly used for testing echinocandins.

MIC_Workflow Start Start Prep_Inoculum Prepare standardized fungal inoculum Start->Prep_Inoculum Inoculate Inoculate microtiter plate wells with fungal suspension Prep_Inoculum->Inoculate Serial_Dilution Perform serial two-fold dilutions of antifungal agent Serial_Dilution->Inoculate Incubate Incubate at 35°C for 24-48 hours Inoculate->Incubate Read_MIC Determine MIC as the lowest concentration with significant growth inhibition Incubate->Read_MIC End End Read_MIC->End

Workflow for MIC determination.

Detailed Steps:

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density. This suspension is further diluted in RPMI 1640 medium.

  • Drug Dilution: The antifungal agents are serially diluted in a 96-well microtiter plate using RPMI 1640 medium to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized fungal suspension. A growth control well (no drug) and a sterility control well (no inoculum) are included.

  • Incubation: The plates are incubated at 35°C for 24 to 48 hours, depending on the fungal species.

  • MIC Determination: The MIC is determined visually or spectrophotometrically as the lowest concentration of the drug that causes a significant inhibition of growth compared to the growth control.

Conclusion

The echinocandins are a well-characterized and indispensable class of antifungal agents with a clearly defined mechanism of action, a broad spectrum of activity against key fungal pathogens, and established clinical efficacy. In contrast, this compound remains an enigmatic compound from a bygone era of antibiotic discovery. While early data suggests potent antifungal activity, the lack of modern, comprehensive studies on its mechanism of action, resistance development, and in vivo pharmacology severely limits its current consideration for drug development.

This comparative guide highlights a significant knowledge gap and a potential opportunity. The unique chemical structure and historical data of this compound may warrant a re-evaluation using contemporary research methodologies. Further investigation into its molecular target and antifungal properties could unveil a novel mechanism of action and provide a new scaffold for the development of future antifungal therapies. For now, the echinocandins remain a superior and well-understood therapeutic option based on the wealth of available scientific evidence.

References

Assessing the Therapeutic Index of Eulicin in Comparison to Other Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the antibiotic Eulicin against other well-established antibiotics. Due to the limited publicly available data for this compound, a direct comparison of the therapeutic index is not feasible. However, this document summarizes the known antimicrobial activity of this compound and presents it alongside the characteristics of comparator antibiotics to offer a preliminary evaluation.

Executive Summary

This compound, an antibiotic discovered in the mid-20th century, has demonstrated in vitro activity against a range of fungi and bacteria, including Mycobacterium tuberculosis.[1] However, a thorough assessment of its therapeutic index is hampered by the absence of publicly available in vivo efficacy and toxicity data. The therapeutic index, a critical measure of a drug's safety, is the ratio between the dose that produces a toxic effect and the dose that elicits a therapeutic effect. Without data on the Lethal Dose 50 (LD50) and the Effective Dose 50 (ED50) for this compound, its therapeutic window remains unknown.

This guide presents the available Minimum Inhibitory Concentration (MIC) data for this compound and contrasts it with the known therapeutic profiles of three widely used antibiotics: Penicillin, Vancomycin, and Gentamicin. While Penicillins generally possess a wide therapeutic index, Vancomycin and Gentamicin are known for their narrow therapeutic indices, necessitating careful therapeutic drug monitoring.[1][2]

Section 1: Quantitative Data on Antimicrobial Activity

The following tables summarize the available quantitative data for this compound and the comparator antibiotics.

Table 1: In Vitro Activity of this compound (Minimum Inhibitory Concentration)

Data extracted from U.S. Patent 2,998,438.[1]

MicroorganismMinimal Inhibitory Concentration (µg/mL)
Fungi
Blastomyces dermatitidis12.5
Monosporium apiospermum12.5
Histoplasma capsulatum6.25
Cladosporium wernecki12.5
Cryptococcus neoformans3.12
Alternaria solani1.56
Aspergillus niger1.56
Bacteria
Mycobacterium tuberculosis12.5

Table 2: Comparative Overview of Selected Antibiotics

AntibioticClassMechanism of ActionTherapeutic Index CategoryKey Considerations
Penicillin G β-lactamInhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[3][4]WideGenerally considered safe with a high therapeutic index. Allergic reactions are a primary concern.[5]
Vancomycin GlycopeptideInhibits bacterial cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors.[6][7]NarrowRequires therapeutic drug monitoring (TDM) to ensure efficacy (target AUC/MIC of 400-600) and minimize nephrotoxicity.[1][8][9]
Gentamicin AminoglycosideInhibits protein synthesis by binding to the 30S ribosomal subunit.[2]NarrowTDM is crucial to prevent nephrotoxicity and ototoxicity. Efficacy is concentration-dependent (target Cmax/MIC ≥ 8-10).[2][10][11]

Section 2: Experimental Protocols

This section details the standard methodologies for determining the key experimental data cited in this guide.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[12][13] The broth microdilution method is a standard procedure for determining MIC.[12][14]

Protocol: Broth Microdilution Assay

  • Preparation of Antimicrobial Agent: A stock solution of the antibiotic is prepared and serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[13][15] This creates a range of concentrations to be tested.

  • Inoculum Preparation: The test microorganism is cultured to a standardized density (typically 0.5 McFarland standard), which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[12][13]

  • Inoculation and Incubation: Each well containing the diluted antibiotic is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.[15] The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[12][14]

  • Result Interpretation: After incubation, the plate is visually inspected or read with a spectrophotometer to determine the lowest concentration of the antibiotic at which no visible growth (turbidity) has occurred. This concentration is the MIC.[12]

Determination of Acute Toxicity (LD50)

The LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a population of test animals. It is a common measure of acute toxicity.[16][17]

Protocol: Up-and-Down Procedure (UDP) for LD50 Determination

The UDP is a method that minimizes the number of animals required to estimate the LD50.[18][19]

  • Dose Selection: An initial dose, estimated to be near the LD50, is selected. A dose progression factor is also chosen (e.g., 3.2).[17]

  • Animal Dosing: A single animal is administered the initial dose.

  • Observation: The animal is observed for a defined period (e.g., 24-48 hours) for signs of toxicity and mortality.[18]

  • Sequential Dosing:

    • If the animal survives, the next animal is given a higher dose (by the chosen progression factor).

    • If the animal dies, the next animal is given a lower dose.

  • Procedure Continuation: This process is continued, with the dose for each subsequent animal being adjusted based on the outcome for the previous one, until a specified stopping criterion is met (e.g., a certain number of reversals in outcome).

  • LD50 Calculation: The LD50 is then calculated using statistical methods based on the series of doses administered and the outcomes.[19]

Section 3: Visualizations

Diagram 1: Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Antibiotic Stock Solution C Serial Dilution of Antibiotic in Microtiter Plate A->C B Culture and Standardize Bacterial Inoculum D Inoculate Wells with Bacterial Suspension B->D C->D E Incubate Plate D->E F Observe for Bacterial Growth (Turbidity) E->F G Determine Lowest Concentration with No Growth (MIC) F->G

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Diagram 2: Logical Flow for LD50 Determination (Up-and-Down Procedure)

LD50_Workflow Start Start: Select Initial Dose Dose Administer Dose to a Single Animal Start->Dose Observe Observe for Toxicity/Mortality Dose->Observe Survives Animal Survives Observe->Survives No Dies Animal Dies Observe->Dies Yes IncreaseDose Increase Dose for Next Animal Survives->IncreaseDose DecreaseDose Decrease Dose for Next Animal Dies->DecreaseDose Continue Continue until Stopping Criteria Met IncreaseDose->Continue DecreaseDose->Continue Continue->Dose No Calculate Calculate LD50 Continue->Calculate Yes End End Calculate->End

Caption: Logical flow for LD50 determination using the Up-and-Down Procedure.

Conclusion

The available data indicates that this compound possesses in vitro antimicrobial properties against a variety of fungi and certain bacteria, notably Mycobacterium tuberculosis.[1] However, the lack of published in vivo efficacy and toxicity data prevents a definitive assessment of its therapeutic index and, consequently, a direct comparison with modern antibiotics. To fully evaluate the therapeutic potential of this compound, further studies to determine its pharmacokinetic and pharmacodynamic profiles, as well as its acute and chronic toxicity, would be required. Researchers interested in revisiting this historical antibiotic would need to conduct comprehensive preclinical studies following the experimental protocols outlined in this guide.

References

Safety Operating Guide

Navigating the Disposal of Eulicin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Absence of a specific Safety Data Sheet (SDS) for Eulicin (CAS 534-76-9) necessitates a cautious approach to its disposal, grounded in its chemical structure and established best practices for laboratory waste management. Due to the presence of guanidine functional groups in its molecular structure, this compound should be managed as a hazardous chemical waste.

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential logistical and safety information for the handling and disposal of this compound, ensuring procedures are clear, concise, and prioritize safety.

Inferred Hazard Profile and Disposal Recommendations

This compound's chemical structure contains guanidine moieties. Guanidine and its derivatives are known to be corrosive and can be harmful if swallowed or inhaled. Therefore, in the absence of specific toxicological data for this compound, it is prudent to handle it with the same precautions as other guanidine-containing compounds. Disposal should align with regulations for hazardous waste, and under no circumstances should this compound or its solutions be poured down the drain.[1][2][3]

All waste containing this compound must be collected in a designated, properly labeled, and sealed hazardous waste container.[4][5] This container should be stored in a designated satellite accumulation area within the laboratory, away from incompatible materials.[6]

Step-by-Step Disposal Protocol for this compound

The following protocol is a recommended procedure for the safe disposal of this compound in a laboratory setting.

1. Personal Protective Equipment (PPE):

  • Wear standard laboratory PPE, including a lab coat, safety glasses or goggles, and nitrile gloves.

2. Waste Collection:

  • Designate a specific, compatible waste container for this compound waste. Glass or high-density polyethylene (HDPE) containers are generally suitable.

  • Clearly label the container with "Hazardous Waste," the full chemical name "this compound," its CAS number (534-76-9), and the approximate concentration and quantity.

  • Collect all this compound-containing waste, including pure compound, solutions, and rinsates from contaminated labware, in this designated container.

3. Spill Management:

  • In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial spill pillows).

  • Collect the absorbent material into the designated this compound hazardous waste container.

  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

4. Container Management:

  • Keep the hazardous waste container securely closed at all times, except when adding waste.

  • Store the container in a well-ventilated, secondary containment bin to prevent the spread of potential leaks.

5. Final Disposal:

  • Once the container is full or is no longer needed, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department.

Quantitative Data and Chemical Properties

The following table summarizes the key chemical identifiers for this compound.

PropertyValueSource
CAS Number 534-76-9[7][8]
Molecular Formula C24H52N8O2[7][9]
Molecular Weight 484.84 g/mol [7]
Experimental Protocols

As this document provides procedural guidance for disposal rather than experimental results, there are no experimental protocols to cite. The disposal procedures are based on established safety guidelines for handling hazardous chemical waste in a laboratory setting.

Visualizing the Disposal Workflow

The following diagrams illustrate the decision-making process and the procedural steps for the proper disposal of this compound.

EulicinDisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage and Final Disposal A Identify this compound for Disposal B Consult Institutional EHS Guidelines A->B C Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Select a Compatible Hazardous Waste Container C->D Proceed with Disposal E Label Container: 'Hazardous Waste - this compound' D->E F Collect All this compound Waste (Solid, Liquid, Rinsate) E->F G Store Container in Satellite Accumulation Area F->G Transfer to Storage H Keep Container Securely Closed G->H I Arrange for Pickup by EHS or Licensed Contractor H->I

Caption: Procedural workflow for the safe disposal of this compound.

ChemicalDisposalDecisionTree A Is a specific SDS available? B Follow SDS Disposal Instructions A->B Yes C Identify Hazardous Functional Groups A->C No D Consult EHS and General Guidelines C->D E Treat as Hazardous Waste D->E F Segregate and Label Waste E->F G Arrange Professional Disposal F->G

Caption: Decision tree for chemical disposal without a specific SDS.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.